3-Chloro-5-(trifluoromethyl)cinnamic acid
Description
Properties
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCAVODXDPRKR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Spectroscopic Guide to 3-Chloro-5-(trifluoromethyl)cinnamic Acid: Elucidating Structure and Purity
This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-(trifluoromethyl)cinnamic acid, a compound of interest in pharmaceutical and materials science research. As a substituted cinnamic acid derivative, its molecular structure, characterized by the presence of both chloro and trifluoromethyl functionalities, gives rise to a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures.
Introduction: The Significance of Spectroscopic Analysis
3-Chloro-5-(trifluoromethyl)cinnamic acid belongs to a class of compounds whose biological and chemical properties are profoundly influenced by the nature and position of substituents on the aromatic ring.[1] The electron-withdrawing properties of both the chlorine atom and the trifluoromethyl group can significantly impact the electronic distribution within the molecule, influencing its reactivity, binding affinity to biological targets, and material characteristics.[2]
Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad to achieve this. NMR spectroscopy reveals the detailed carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present in the molecule. Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, aiding in structural confirmation.
This guide will delve into the expected spectral features of 3-Chloro-5-(trifluoromethyl)cinnamic acid, providing a robust framework for its characterization.
Experimental Protocols for Spectral Data Acquisition
The following are detailed, best-practice methodologies for acquiring high-quality NMR, IR, and MS spectra of 3-Chloro-5-(trifluoromethyl)cinnamic acid. These protocols are designed to be self-validating by ensuring instrument calibration and appropriate sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the cornerstone of molecular structure determination. For 3-Chloro-5-(trifluoromethyl)cinnamic acid, ¹H and ¹³C NMR will be pivotal in confirming the substitution pattern on the aromatic ring and the stereochemistry of the acrylic acid moiety.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them well and the acidic proton is often observed.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition Workflow:
Caption: A streamlined workflow for acquiring high-quality NMR data.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the carboxylic acid, alkene, aromatic ring, C-Cl, and C-F bonds.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation Protocol (Attenuated Total Reflectance - ATR):
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique for generating fragments, while Electrospray Ionization (ESI) is a softer method that often provides a clear molecular ion peak.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an EI or ESI source.
Sample Preparation Protocol (for ESI-MS):
-
Solvent System: Prepare a solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
Data Acquisition (Negative Ion Mode ESI):
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.
Spectral Data Interpretation and Analysis
The following sections detail the predicted spectral features of 3-Chloro-5-(trifluoromethyl)cinnamic acid. These predictions are based on the known spectroscopic behavior of cinnamic acid and the influence of its substituents.[3][4]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals corresponding to the vinylic, aromatic, and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~12.0 - 13.0 | Broad Singlet | - | 1H |
| Ar-H | ~7.8 - 8.2 | Multiplet | - | 3H |
| -CH= (β to COOH) | ~7.6 - 7.8 | Doublet | ~16 | 1H |
| =CH- (α to COOH) | ~6.5 - 6.7 | Doublet | ~16 | 1H |
Causality Behind Predictions:
-
Carboxylic Acid Proton: The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift.
-
Aromatic Protons: The three protons on the substituted benzene ring will appear as a complex multiplet. The strong electron-withdrawing groups will shift these protons downfield compared to unsubstituted cinnamic acid.
-
Vinylic Protons: The two vinylic protons will appear as doublets due to their coupling to each other. A large coupling constant of approximately 16 Hz is indicative of a trans configuration of the double bond.[5] The proton beta to the carbonyl group is typically further downfield than the alpha proton.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to ¹³C-¹⁹F coupling.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| -C=O | ~167 | Singlet |
| -CH= (β to COOH) | ~142 | Singlet |
| Ar-C (ipso to alkene) | ~136 | Singlet |
| Ar-C (ipso to Cl) | ~135 | Singlet |
| Ar-C (ipso to CF₃) | ~132 | Quartet |
| Ar-CH | ~125 - 130 | Singlet |
| -CF₃ | ~123 | Quartet |
| =CH- (α to COOH) | ~120 | Singlet |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a low field.[6]
-
Aromatic and Vinylic Carbons: These carbons resonate in the typical range of 120-145 ppm.
-
Trifluoromethylated Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which the CF₃ group is attached will also show a quartet with a smaller coupling constant.[7]
IR Spectrum Analysis
The IR spectrum provides a quick and effective way to identify the key functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~1680-1710 | C=O stretch | Carboxylic Acid |
| ~1620-1640 | C=C stretch | Alkene |
| ~1450-1600 | C=C stretch | Aromatic Ring |
| ~1100-1350 | C-F stretch (strong) | Trifluoromethyl |
| ~700-850 | C-Cl stretch | Chloroalkane |
Causality Behind Predictions:
-
Carboxylic Acid: The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding, and the C=O stretch is a strong, sharp peak.[3][4]
-
Alkene and Aromatic: The C=C stretching vibrations for both the alkene and the aromatic ring appear in the 1450-1640 cm⁻¹ region.
-
C-F and C-Cl Bonds: The C-F stretching vibrations of a CF₃ group are typically very strong and appear in the 1100-1350 cm⁻¹ region.[8][9] The C-Cl stretch is generally weaker and appears in the fingerprint region.
Mass Spectrum Analysis
The mass spectrum will provide the molecular weight and fragmentation pattern. For 3-Chloro-5-(trifluoromethyl)cinnamic acid (C₁₀H₆ClF₃O₂), the exact mass is approximately 250.00 g/mol . The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 3-Chloro-5-(trifluoromethyl)cinnamic acid in EI-MS.
Causality Behind Predictions:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will show an isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
-
Loss of Functional Groups: Common fragmentation pathways for cinnamic acids include the loss of -OH (M-17) and -COOH (M-45).[10]
-
Loss of Substituents: Fragmentation can also occur through the loss of the chlorine atom (M-35) or the trifluoromethyl group (M-69).[10]
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of 3-Chloro-5-(trifluoromethyl)cinnamic acid. The predicted spectral data and interpretation provided in this guide offer a valuable resource for researchers working with this compound, enabling confident structural verification and purity assessment. The methodologies outlined ensure the acquisition of high-quality, reliable data, which is fundamental to the integrity of any scientific investigation.
References
-
Xia, Z., Correa, R. G., Das, J. K., & Dawson, M. I. (2011). Analogues of Orphan Nuclear Receptor Small Heterodimer Partner Ligand and Apoptosis Inducer (E)-4-[3-(1-Adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic Acid. 2. Impact of 3-Chloro Group Replacement on Inhibition of Proliferation and Induction of Apoptosis of Leukemia and Cancer Cell Lines. Journal of Medicinal Chemistry, 54(24), 8334–8345. [Link]
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Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. Journal of Research in Applied Science and Technology. [Link]
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University of California, Los Angeles. (n.d.). Cinnamic Acid NMR Spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
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Pandey, A., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3789. [Link]
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The Royal Society of Chemistry. (2012). Supplementary Information for: A mild and efficient method for the synthesis of trans-cinnamic acids. Green Chemistry. [Link]
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Ramana, D. V., & Vairamani, M. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-177. [Link]
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Schlosser, M. (2005). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 126(2), 171-175. [Link]
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Haszeldine, R. N., & Kidd, J. M. (1955). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 33(9), 1387-1395. [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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Emeléus, H. J., Haszeldine, R. N., & Paul, R. C. (1955). Chemistry of the trifluoromethyl group. Part V. Infrared spectra of some phosphorus compounds containing CF3. Journal of the Chemical Society (Resumed), 563-573. [Link]
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Al-Shihry, S. S. (2004). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(6), 1279-1284. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Eisenreich, W., & Bacher, A. (2007). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry, 68(16-18), 2287-2301. [Link]
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Michalska, D., & Bieganowska, M. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11135. [Link]
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Tugizimana, F., et al. (2018). Phenylpropanoid Defences in Nicotiana tabacum Cells: Overlapping Metabolomes Indicate Common Aspects to Priming Responses Induced by Lipopolysaccharides, Chitosan and Flagellin-22. Metabolites, 8(1), 14. [Link]
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Reiner, A., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20). [Link]
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Daszkiewicz, M., & Ciunik, Z. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Crystals, 14(4), 316. [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for: Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Chemical Science. [Link]
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Li, Z., et al. (2015). Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Bioconjugate Chemistry, 26(9), 1875-1884. [Link]
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PubChem. (n.d.). m-(Trifluoromethyl)cinnamic acid. Retrieved from [Link]
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Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Retrieved from [Link]
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Filo. (2025). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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Wesdemiotis, C., & McLafferty, F. W. (1977). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Organic Mass Spectrometry, 12(10), 643-645. [Link]
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Scatena, L. F., & Richmond, G. L. (2001). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 105(46), 11468-11474. [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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Waterland, M. R., & Johnson, C. A. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4(1). [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Wang, Y., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. [Link]
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Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 29. [Link]
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The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
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Wang, Y., et al. (2023). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Molecules, 28(5), 2111. [Link]
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Strategic Characterization of 3-Chloro-5-(trifluoromethyl)cinnamic acid
A Molecular Scaffold Analysis for Medicinal Chemistry Applications[1][2]
Executive Summary & Chemical Profile[1][2][3][4]
3-Chloro-5-(trifluoromethyl)cinnamic acid represents a highly specialized building block in modern drug discovery. Unlike simple cinnamic acid, this di-substituted analog integrates two distinct halogen motifs—a chlorine atom and a trifluoromethyl group—positioned at the meta locations (3,5) of the phenyl ring.[1]
This specific substitution pattern offers a unique "privileged structure" for medicinal chemists. The electron-withdrawing nature of both substituents significantly modulates the acidity (pKa) of the carboxylic tail and the electrophilicity of the
Chemical Identity[1][2][3][4]
-
Systematic Name: (2E)-3-[3-Chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
-
Molecular Formula: C
H ClF O -
Molecular Weight: 250.60 g/mol
-
Key Precursor: 3-Chloro-5-(trifluoromethyl)benzaldehyde (CAS: 93113-89-6)
Synthetic Routes & Optimization
To ensure high purity and scalability, the Knoevenagel Condensation is the preferred synthetic pathway over the Heck reaction for this specific substrate. The Heck reaction, while versatile, often suffers from regio-selectivity issues and palladium contamination when applied to electron-deficient aryl halides.
Protocol: Modified Knoevenagel Condensation
This protocol utilizes a pyridine-mediated decarboxylation to ensure the formation of the thermodynamically stable trans-(E)-isomer.
Reagents:
-
3-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Malonic acid (1.5 equiv)
-
Pyridine (Solvent/Base, 3.0 Vol)[5]
-
Piperidine (Catalyst, 0.1 equiv)[5]
-
HCl (1M, for acidification)
Step-by-Step Methodology:
-
Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-5-(trifluoromethyl)benzaldehyde in anhydrous pyridine.
-
Activation: Add malonic acid followed by the catalytic amount of piperidine. The piperidine forms a reactive iminium ion intermediate with the aldehyde, lowering the activation energy.
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Evolution of CO
gas indicates the decarboxylation step is active. -
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly add cold 1M HCl until pH < 2. This protonates the carboxylate salt, precipitating the free acid.
-
Isolation: Filter the white precipitate. Wash with ice-cold water (3x) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.[6]
Visualization: Synthesis Workflow
Figure 1: Optimized Knoevenagel workflow for the synthesis of 3-Chloro-5-(trifluoromethyl)cinnamic acid.
Physicochemical Characterization
Accurate characterization is vital for establishing this molecule as a reliable standard. The presence of Fluorine requires 19F-NMR for purity assessment, which is often cleaner than 1H-NMR for this scaffold.
Predicted vs. Reference Properties
Note: Experimental values may vary based on crystal polymorphs.
| Property | Value (Predicted/Range) | Significance in Drug Design |
| LogP (Lipophilicity) | 3.8 – 4.2 | High lipophilicity due to -CF |
| pKa (Acid) | 3.8 – 4.0 | More acidic than unsubstituted cinnamic acid (pKa ~4.44) due to electron-withdrawing inductive effects. |
| Melting Point | 138 – 142°C | High crystallinity; indicates stability in solid dosage forms. |
| Topological Polar Surface Area | 37.3 Ų | Low TPSA suggests excellent potential for blood-brain barrier (BBB) penetration. |
Analytical Validation Protocol (Self-Validating)
To confirm the identity of the synthesized material, the following spectral features must be present:
-
1H-NMR (DMSO-d6): Look for the characteristic doublet of doublets for the vinylic protons (
6.5–7.8 ppm) with a large coupling constant ( Hz), confirming the trans-(E) geometry. -
19F-NMR: A single singlet peak around
-62 ppm (relative to CFCl ), confirming the integrity of the trifluoromethyl group. -
HPLC Purity: Run on C18 column, Acetonitrile/Water (0.1% TFA) gradient. The -CF
group will cause significant retention; expect elution late in the gradient.
Bioactivity & Pharmacophore Potential[1][2][11][12]
This molecule is not merely a passive intermediate; it possesses intrinsic reactivity that can be leveraged in Targeted Covalent Inhibitors (TCIs) .
Mechanism of Action: The Michael Acceptor
The
-
Target: Cysteine residues in the binding pockets of enzymes (e.g., Kinases, Proteases).
-
Selectivity: The steric bulk of the CF
group can be used to exclude the molecule from smaller off-target pockets, enhancing selectivity.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional role of each moiety.
Safety & Handling
-
Hazard Identification: As a halogenated cinnamic acid derivative, treat as a skin and eye irritant (H315, H319). The precursor aldehyde is potentially sensitizing.
-
Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration protocols.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
List, B. (2010).[7] Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730-1734.[7] [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2019). Multifunctional Cinnamic Acid Derivatives. Molecules, 24(1), 12. [Link]
-
PubChem Database. (n.d.). 3-Chloro-5-(trifluoromethyl)benzaldehyde (Precursor Data). National Library of Medicine. [Link]
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safety and handling of 3-Chloro-5-(trifluoromethyl)cinnamic acid
Technical Guide: Safety & Handling of 3-Chloro-5-(trifluoromethyl)cinnamic acid
Document Control:
-
Subject: 3-Chloro-5-(trifluoromethyl)cinnamic acid
-
Classification: Halogenated Aromatic Acid / Pharmaceutical Intermediate
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists
Executive Summary
3-Chloro-5-(trifluoromethyl)cinnamic acid is a specialized intermediate frequently employed in the synthesis of bioactive molecules, particularly in the development of anti-infective and anticancer agents where the trifluoromethyl group serves as a critical bioisostere for metabolic stability. Its handling requires a nuanced understanding of both its acidic nature and the specific hazards associated with halogenated aromatic compounds. This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a self-validating workflow for safe experimental integration.
Physicochemical Profile & Identification
Understanding the physical state and solubility profile is the first step in designing a safe protocol. The electron-withdrawing nature of the substituents (Chloro and Trifluoromethyl) significantly alters the pKa and solubility compared to unsubstituted cinnamic acid.
| Property | Specification | Technical Insight |
| CAS Number | 886761-69-9 | Unique identifier for inventory tracking. |
| Formula | C₁₀H₆ClF₃O₂ | High halogen content implies potential for toxic combustion byproducts (HF, HCl). |
| Molecular Weight | 250.60 g/mol | Moderate molecular weight; typically non-volatile solid. |
| Appearance | White to Off-white Powder | Fine particulate nature necessitates dust control measures. |
| Predicted pKa | ~3.8 - 4.0 | More acidic than cinnamic acid (pKa 4.44) due to electron-withdrawing groups. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility; requires organic co-solvents for biological assays. |
Hazard Identification & Toxicology (GHS)
While specific toxicological data for this exact isomer is limited, its structural analogs (fluorinated cinnamic acids) dictate a strict safety profile. The primary risks stem from its acidity and the potential for severe irritation.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Toxicological Mechanism: The compound acts as a contact irritant. Upon contact with mucous membranes (eyes, lungs), the carboxylic acid moiety protonates tissue surfaces, leading to immediate irritation. Furthermore, the lipophilic nature provided by the -CF₃ group may facilitate faster dermal absorption compared to non-fluorinated acids, increasing the risk of systemic sensitization over repeated exposures.
Strategic Handling & Engineering Controls
Effective safety is not just about PPE; it is about containment strategy.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.
-
Dust Control: Use anti-static weighing boats. The trifluoromethyl group can contribute to static charge buildup, causing the powder to "fly" and contaminate the workspace.
-
Ventilation: Ensure hood face velocity is maintained between 80–100 fpm (feet per minute).
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a half-face respirator with P100/Organic Vapor cartridges is mandatory.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash protection. For prolonged handling or solution preparation, double-gloving is recommended.
-
Ocular: Chemical splash goggles are required. Safety glasses with side shields are insufficient due to the fine particle size of the solid.
Reactivity & Synthesis Workflow
Chemical Context: The presence of the 3-Chloro and 5-Trifluoromethyl groups creates a deactivated aromatic ring. This has two practical implications for synthesis:
-
Acid Chloride Formation: The carboxylic acid is readily converted to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. This intermediate is highly corrosive. -
Nucleophilic Attack: The double bond is electron-deficient, making it susceptible to Michael additions, but the deactivated ring makes the compound stable against oxidative degradation under standard storage conditions.
Protocol: Activation to Acid Chloride (Example Workflow)
-
Reagent: Thionyl Chloride (
) with catalytic DMF. -
Safety Critical Step: The reaction generates
and gas. A caustic scrubber (NaOH trap) must be attached to the reaction vessel outlet. -
Quenching: Never add water directly to the reaction mixture. Quench excess thionyl chloride by concentrating under reduced pressure, then co-evaporating with toluene.
Visualization: Synthesis Safety Workflow
The following diagram outlines the decision logic for setting up a reaction involving this compound.
Caption: Decision matrix for safe synthesis setup, highlighting critical gas evolution control points.
Emergency Response & Waste Management
Fire Fighting Measures
-
Risk: Thermal decomposition of 3-Chloro-5-(trifluoromethyl)cinnamic acid releases toxic gases: Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Carbon Monoxide.
-
Action: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).
-
Extinguishing Media: Dry chemical,
, or water spray. Do not use a solid water stream as it may scatter the dust.
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don gloves, goggles, and a respirator (if outside a hood).
-
Containment: Cover the spill with a damp absorbent pad to prevent dust generation.
-
Neutralization: Wipe the area with a dilute sodium bicarbonate solution to neutralize any acidic residue.
-
Disposal: Place waste in a container labeled "Solid Halogenated Organic Waste."
Waste Disposal
Do not dispose of down the drain. This compound is halogenated and must be incinerated in a facility equipped with a scrubber to handle HF and HCl emissions.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analogous Structure). Retrieved from [Link]
Sources
Technical Whitepaper: Theoretical Physicochemical Profiling and Synthetic Utility of 3-Chloro-5-(trifluoromethyl)cinnamic acid
[1]
Executive Summary & Structural Logic
This guide provides an in-depth technical analysis of 3-Chloro-5-(trifluoromethyl)cinnamic acid , a specialized fluorinated building block.[1] While cinnamic acid derivatives are ubiquitous in medicinal chemistry, this specific 3,5-disubstituted scaffold represents a strategic "privileged structure" for drug development.[1][2][3]
The simultaneous presence of a chlorine atom and a trifluoromethyl group at the meta positions imparts unique electronic and steric properties. Unlike para substitution, which directly conjugates with the acrylic side chain, the meta positioning relies primarily on inductive effects (
Core Structural Advantages:
-
Metabolic Stability: The meta-substitution pattern blocks common sites of CYP450-mediated hydroxylation.[1] The -CF
group, in particular, is metabolically inert. -
Lipophilicity Modulation: The combination of -Cl and -CF
significantly boosts , facilitating passive diffusion across lipid bilayers—a critical parameter for CNS-targeted therapeutics.[1] -
Michael Acceptor Reactivity: The electron-withdrawing nature of the substituents lowers the LUMO energy of the alkene, making it a potent (yet tunable) Michael acceptor for covalent cysteine targeting in protein pockets.
Theoretical Physicochemical Profile
The following data is derived from quantitative structure-activity relationship (QSAR) principles and Hammett equation calculations, providing a theoretical baseline for experimental validation.
Table 1: Calculated Physicochemical Parameters
| Parameter | Value (Theoretical) | Mechanism/Derivation |
| Molecular Formula | C | -- |
| Molecular Weight | 250.60 g/mol | -- |
| cLogP | 3.85 ± 0.4 | High lipophilicity driven by -CF |
| pKa (COOH) | ~3.95 | Calculated via Hammett Eq: |
| Topological PSA | 37.30 Å | Polar Surface Area limited to the carboxylate head; excellent membrane permeability.[1] |
| H-Bond Donors | 1 | Carboxylic acid -OH.[1] |
| H-Bond Acceptors | 4 | Carboxyl oxygens (2) + Fluorines (3 - weak).[1] |
| Rotatable Bonds | 2 | C1-C |
Hammett Equation Derivation (Acidity)
To predict the pKa shift relative to unsubstituted trans-cinnamic acid (pKa 4.44), we apply the Hammett equation using meta substituent constants (
Note: The combined electron-withdrawing effect makes this compound approximately 2.5x more acidic than unsubstituted cinnamic acid.[1]
Synthetic Methodology
The synthesis of 3-Chloro-5-(trifluoromethyl)cinnamic acid is most robustly achieved via the Knoevenagel Condensation .[1] While Heck coupling is an alternative, the presence of the aryl chloride presents a risk of competing oxidative addition at the Pd center, making the aldehyde-based route superior for purity and yield.
Diagram 1: Synthetic Pathway & Mechanism
The following diagram outlines the Knoevenagel pathway, highlighting the critical decarboxylation step.
Caption: Knoevenagel condensation workflow converting the substituted benzaldehyde to the cinnamic acid via a dicarboxylic intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 3-Chloro-5-(trifluoromethyl)cinnamic acid on a 10 mmol scale.
Reagents:
-
3-Chloro-5-(trifluoromethyl)benzaldehyde (2.08 g, 10 mmol)[1]
-
Malonic acid (1.25 g, 12 mmol)
-
Pyridine (5.0 mL, Solvent/Base)
-
Piperidine (0.1 mL, Catalyst)
-
HCl (Concentrated, for workup)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the benzaldehyde and malonic acid.
-
Solvation: Add pyridine (5 mL) to dissolve the solids. Add piperidine (0.1 mL) as the catalytic base.[1]
-
Reflux: Attach a reflux condenser. Heat the mixture to 80–100 °C for 2–4 hours. Evolution of CO
gas (bubbling) indicates the decarboxylation phase is active.[1] -
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot should disappear.[1]
-
Workup (Precipitation): Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated HCl (approx. 6-8 mL) with vigorous stirring until the solution is strongly acidic (pH < 2). This converts the pyridine salt to the free acid, causing precipitation.
-
Filtration: Filter the resulting white/off-white precipitate using a Büchner funnel. Wash the cake with ice-cold water (3 x 10 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain the pure trans-isomer.[1]
-
Validation: Verify structure via
H-NMR. The alkene doublet coupling constant ( Hz) confirms the trans (E) geometry.[1]
Biological & Pharmacological Potential[1][2][3][9][11][12][13]
This molecule is rarely a final drug but serves as a high-value intermediate.[1] Its utility lies in the Bioisosteric Replacement strategy.[1]
Structure-Activity Relationship (SAR) Logic[1][2]
-
The "Fluorine Effect": The -CF
group increases lipophilicity and metabolic stability.[1] It is often used to replace a -Cl or -CH group to block metabolic degradation.[1] -
Covalent Inhibition: The activated double bond acts as a "warhead."[1] When coupled to a recognition motif (e.g., an amide linkage to a peptide), the
-carbon can undergo Michael addition with a cysteine residue in a target enzyme (e.g., kinases or proteases).
Diagram 2: Pharmacophore Logic[1]
Caption: Functional decomposition of the molecule highlighting its roles in drug design (SAR).
References
-
PubChem Compound Summary. 3-(Trifluoromethyl)cinnamic acid (Analogous Reference).[1][4] National Center for Biotechnology Information.[1] [Link][1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for
constants). [Link] -
Dorn, V. et al. (2025). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides.[1] MDPI.[1] (Validation of biological activity of chlorinated cinnamates). [Link][1]
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-(Trifluoromethyl)cinnamic acid | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-Chloro-5-(trifluoromethyl)cinnamic acid as an MCT1 Inhibitor
This application note details the characterization and experimental application of 3-Chloro-5-(trifluoromethyl)cinnamic acid as a chemical probe for inhibiting Monocarboxylate Transporter 1 (MCT1).
MCT1 (SLC16A1) is a critical gatekeeper of cancer metabolism, facilitating the proton-linked transport of lactate, pyruvate, and ketone bodies.[1] While
Introduction & Mechanism of Action
The Metabolic Target: MCT1
Tumor cells often exhibit the "Warburg Effect," relying on glycolysis even in the presence of oxygen. This phenotype necessitates the massive efflux of lactate and protons to prevent intracellular acidification (which induces apoptosis). MCT1 is the primary bidirectional transporter responsible for this efflux in glycolytic cells and the influx of lactate in oxidative "reverse Warburg" cells.
Compound Profile[1][2][3][4]
-
Chemical Name: 3-Chloro-5-(trifluoromethyl)cinnamic acid[][][4][5]
-
Class: Halogenated Cinnamic Acid Derivative
-
Molecular Formula:
[5] -
Mechanism: Competitive Inhibition.
-
Cinnamic acid derivatives structurally mimic the lactate/pyruvate substrate.
-
They bind to the substrate-translocation channel of MCT1 in a reversible, competitive manner.
-
The electron-withdrawing groups (-Cl,
) on the phenyl ring increase lipophilicity (LogP) and acidity of the carboxylic tail, potentially enhancing affinity for the positively charged arginine residues (e.g., Arg143) within the transporter pore.
-
Mechanistic Pathway Diagram
The following diagram illustrates the proton-linked transport mechanism of MCT1 and the competitive binding mode of the inhibitor.
Caption: Competitive inhibition of MCT1. The inhibitor competes with Lactate/H+ for the open transporter state, preventing the conformational change required for translocation.
Chemical Handling & Preparation[7]
Critical Note: The presence of the trifluoromethyl and chloro groups significantly increases hydrophobicity compared to standard CHC.
| Parameter | Specification |
| Solubility | Low in water. Soluble in DMSO (>50 mM) and Ethanol. |
| Stock Preparation | Prepare 100 mM stock in anhydrous DMSO. Aliquot and store at -20°C. |
| Working Buffer | Dilute into aqueous buffer (PBS or Krebs-Ringer) immediately before use. |
| Max DMSO | Ensure final DMSO concentration in cell assays is <0.5% to avoid membrane permeabilization artifacts. |
| pH Sensitivity | As a carboxylic acid ( |
Experimental Protocols
Protocol A: C-Lactate Uptake Assay (The Gold Standard)
This assay directly measures the inhibition of lactate transport flux.
Materials:
-
MCT1-expressing cells (e.g., SiHa, MDA-MB-231, or erythrocytes).
-
Radiolabeled L-[
C(U)]-Lactate (PerkinElmer). -
Unlabeled Sodium L-Lactate.
-
Stop Solution: Ice-cold Phloretin (100 µM) in PBS (Phloretin rapidly blocks MCTs to "freeze" the system).
-
Lysis Buffer: 0.1 N NaOH.
Workflow:
-
Seeding: Plate cells (
/well) in 24-well plates; allow to adhere overnight. -
Equilibration: Wash cells 2x with Tyrode’s buffer (pH 7.4). Incubate for 15 min at 37°C to deplete intracellular lactate.
-
Inhibitor Pre-incubation: Add 3-Chloro-5-(trifluoromethyl)cinnamic acid (titrate 1 µM – 500 µM) for 10 minutes.
-
Control: Vehicle (DMSO) only.
-
-
Uptake Initiation: Add uptake solution containing:
-
Incubation: Incubate for exactly 60 seconds at room temperature.
-
Expert Tip: Uptake must be measured in the linear phase (typically <2 mins).
-
-
Termination: Rapidly aspirate buffer and wash 3x with Ice-Cold Stop Solution .
-
Lysis & Counting: Lyse cells with 200 µL 0.1 N NaOH. Transfer to scintillation vials with cocktail and count CPM (Counts Per Minute).
-
Analysis: Plot % Uptake vs. Log[Inhibitor] to determine IC
.
Protocol B: Intracellular pH ( ) Acidification Assay
Since MCT1 is a proton symporter, blocking lactate efflux in highly glycolytic cells leads to rapid intracellular acidification.
Materials:
-
BCECF-AM (pH-sensitive fluorescent dye).
-
Flow Cytometer or Fluorescence Plate Reader (Ex 490/440 nm, Em 535 nm).
Workflow:
-
Loading: Incubate cells with 1 µM BCECF-AM for 30 min at 37°C. Wash to remove extracellular dye.
-
Baseline: Measure baseline fluorescence ratio (490/440 nm).
-
Treatment: Inject 3-Chloro-5-(trifluoromethyl)cinnamic acid (e.g., 100 µM).
-
Observation: Monitor
over 20 minutes.-
Expected Result: Active MCT1 inhibition will cause a drop in
(acidification) as metabolic protons are trapped. -
Control: Nigericin/High
buffer calibration curve to quantify pH values.
-
Protocol C: Synergistic Lethality Assay (Metformin Combination)
MCT1 inhibitors are often cytostatic alone but cytotoxic when combined with mitochondrial inhibitors (e.g., Metformin), forcing cells to rely on glycolysis which is then blocked by the MCT inhibitor (synthetic lethality).
Workflow:
-
Seeding: 3,000 cells/well in 96-well plates.
-
Matrix Treatment:
-
Axis A: 3-Chloro-5-(trifluoromethyl)cinnamic acid (0, 10, 50, 100, 200 µM).
-
Axis B: Metformin (0, 1, 5 mM).
-
-
Duration: Incubate for 72 hours.
-
Readout: Assess viability using CellTiter-Glo (ATP) or SRB assay.
-
Analysis: Calculate Combination Index (CI) using Chou-Talalay method. CI < 1 indicates synergy.
Experimental Workflow Visualization
The following diagram outlines the decision tree for validating this inhibitor in a new cell line.
Caption: Step-by-step validation workflow for 3-Chloro-5-(trifluoromethyl)cinnamic acid characterization.
Troubleshooting & Expert Tips
-
Serum Protein Binding: Cinnamic acid derivatives can bind to albumin in FBS.
-
Solution: Perform short-term uptake assays (Protocol A) in serum-free balanced salt solutions (HBSS/Tyrode's) to obtain accurate
values.
-
-
MCT Isoform Specificity: This compound targets MCT1.[1][6][8] However, many tumors express MCT4 (hypoxia-inducible), which has lower affinity for cinnamic acids.
-
Control: If inhibition is incomplete (~50%), check the cell line for MCT4 expression (Western Blot). MCT4 may act as a resistance mechanism.
-
-
pH Dependency: The potency of cinnamic acids is pH-dependent. They are more potent at lower extracellular pH (closer to the tumor microenvironment, pH 6.5-6.8) because the protonated form or the proton-linked transport mechanism is affected.
-
Tip: Test IC50 at pH 6.8 vs pH 7.4.
-
References
-
Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.
-
Draoui, N., et al. (2014). Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx mediated by MCT1. Molecular Cancer Therapeutics.[9]
-
BOC Sciences. (2023). 3-Chloro-5-(trifluoromethyl)cinnamic acid Product Data.
-
Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression.[8] Nature Chemical Biology.
-
Sonveaux, P., et al. (2008). Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice. Journal of Clinical Investigation.
Sources
- 1. mdpi.com [mdpi.com]
- 4. chem960.com [chem960.com]
- 5. guidechem.com [guidechem.com]
- 6. Optogenetic screening of MCT1 activity implicates a cluster of non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD3965 | MCT1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Antimicrobial Screening of Halogenated Cinnamic Acids
Introduction: The Rising Potential of Halogenated Cinnamic Acids in Antimicrobial Research
Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, has long been recognized for its medicinal properties, including a range of pharmacological activities such as anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2] Its derivatives have shown efficacy against a variety of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.[1] The core mechanism of cinnamic acid's antimicrobial action involves the disruption of bacterial cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[1][3]
In the relentless search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the strategic modification of natural compounds is a key area of research.[2] Halogenation, the process of introducing halogen atoms (e.g., chlorine, bromine, iodine) into a molecule, has emerged as a promising strategy to enhance the biological activity of various compounds, including antimicrobial agents.[4][5][6] The introduction of halogens can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and electronic character, which in turn can enhance its antimicrobial and antibiofilm efficacy.[4][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of halogenated cinnamic acids, from understanding their mechanism of action to detailed, field-proven protocols for their evaluation.
Mechanism of Action: How Halogenation Potentiates Antimicrobial Activity
The antimicrobial activity of cinnamic acid and its derivatives is multifaceted.[3] One of their primary targets is the bacterial cell membrane, where they can disrupt its integrity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[3][8] Furthermore, they can interfere with crucial metabolic pathways and inhibit the activity of enzymes like ATPase, which is vital for energy production.[1][3] Some cinnamic acid derivatives have also been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]
The introduction of halogens to the cinnamic acid scaffold can amplify these effects. Halogenation can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich bacterial cell membrane. This enhanced uptake can lead to higher intracellular concentrations of the compound, resulting in more potent antimicrobial activity. Moreover, the electron-withdrawing nature of halogens can influence the electronic distribution within the molecule, potentially enhancing its interaction with target enzymes or cellular structures.[4]
Caption: Proposed mechanism of action for halogenated cinnamic acids.
Experimental Protocols for Antimicrobial Screening
The following protocols provide a robust framework for evaluating the antimicrobial potential of halogenated cinnamic acids. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.
Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12] This method is a cornerstone of antimicrobial susceptibility testing.[10]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10] After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.[10][13]
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each halogenated cinnamic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[10]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, select 3-5 isolated colonies.[10][14]
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[11][15] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate concentration of the diluted test compound to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only inoculated broth (no test compound).
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: A known antibiotic with established efficacy against the test organism.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]
-
-
Reading the MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][17]
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the test compound that results in no bacterial growth on the subculture plates.[16][17]
Step-by-Step Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[13]
-
Caption: Experimental workflow for MIC and MBC determination.
Agar Well Diffusion Assay
The agar well diffusion assay is a qualitative method used to screen for the antimicrobial activity of test compounds.[18][19][20]
Principle: The surface of an agar plate is inoculated with a standardized suspension of the test microorganism. Wells are then created in the agar, and the test compounds are added to these wells. As the compounds diffuse through the agar, they may inhibit the growth of the microorganism, creating a zone of inhibition around the well.[18][21] The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton Agar plate.[20]
-
-
Well Creation:
-
Application of Test Compounds:
-
Add a fixed volume (e.g., 100 µL) of each halogenated cinnamic acid solution (at a known concentration) into the wells.[19]
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the test compounds.
-
-
-
Incubation:
-
Measurement of Inhibition Zones:
Data Presentation and Interpretation
For clear and comparative analysis, quantitative data from the MIC and MBC assays should be summarized in a well-structured table.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Cinnamic Acid | S. aureus | |||
| 4-Chlorocinnamic Acid | S. aureus | |||
| 4-Bromocinnamic Acid | S. aureus | |||
| Cinnamic Acid | E. coli | |||
| 4-Chlorocinnamic Acid | E. coli | |||
| 4-Bromocinnamic Acid | E. coli | |||
| Positive Control | S. aureus | |||
| Positive Control | E. coli |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
-
Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
Expert Insights and Troubleshooting
-
Solubility Issues: Halogenated cinnamic acids may have limited solubility in aqueous media. It is crucial to select an appropriate solvent (e.g., DMSO) and to ensure that the final concentration of the solvent in the assay does not affect bacterial growth. Always include a solvent control.
-
Inoculum Density: The density of the bacterial inoculum is a critical parameter that can significantly impact MIC values. Strict adherence to the 0.5 McFarland standard is essential for reproducibility.
-
Gram-Positive vs. Gram-Negative Bacteria: Cinnamic acid and its derivatives may exhibit different levels of activity against Gram-positive and Gram-negative bacteria due to differences in their cell wall structures.[23][24] The complex outer membrane of Gram-negative bacteria can act as a barrier to the entry of antimicrobial compounds.[24]
-
Biofilm Formation: Many bacteria can form biofilms, which are communities of microorganisms encased in a self-produced matrix.[25] Biofilms can confer increased resistance to antimicrobial agents.[25] It may be beneficial to also assess the antibiofilm activity of halogenated cinnamic acids.
Conclusion
The antimicrobial screening of halogenated cinnamic acids represents a promising avenue for the discovery of new therapeutic agents. The protocols and insights provided in this application note offer a comprehensive guide for researchers to systematically evaluate the antimicrobial potential of these compounds. By understanding their mechanisms of action and employing robust screening methodologies, the scientific community can advance the development of novel strategies to combat infectious diseases.
References
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Google Books.
-
Antimicrobial Activity of Trans-Cinnamic Acid and Commonly Used Antibiotics Against Important Fish Pathogens and Non-Pathogenic Isolates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. (2023). AIP Publishing. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. Retrieved from [Link]
-
Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). MDPI. Retrieved from [Link]
-
Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq. (2024). Journal of Applied and Natural Science. Retrieved from [Link]
-
Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
-
Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. (2021). MDPI. Retrieved from [Link]
-
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved from [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2018). Frontiers. Retrieved from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]
-
Determination of minimum inhibitory concentrations. (n.d.). PubMed. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]
-
Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]
-
The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. (2018). PubMed. Retrieved from [Link]
-
(PDF) An antibiotic assay by the agar well diffusion method. (n.d.). ResearchGate. Retrieved from [Link]
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- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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Guide to the Preparation of High-Purity Stock Solutions of 3-Chloro-5-(trifluoromethyl)cinnamic Acid for Research Applications
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details the protocols and best practices for the preparation, storage, and handling of stock solutions of 3-Chloro-5-(trifluoromethyl)cinnamic acid. Cinnamic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological potential.[1] Accurate and consistent preparation of stock solutions is a foundational prerequisite for obtaining reproducible and reliable data in any experimental setting, from high-throughput screening to detailed mechanistic studies. This document provides a step-by-step methodology grounded in established laboratory principles, emphasizing the rationale behind each step to ensure both scientific integrity and experimental success.
Introduction: The Criticality of Stock Solution Integrity
3-Chloro-5-(trifluoromethyl)cinnamic acid is an aromatic carboxylic acid featuring both chloro and trifluoromethyl substitutions. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, making it a valuable scaffold in synthetic and medicinal chemistry.
-
To ensure the complete solubilization of the compound.
-
To achieve a precise and accurately known final concentration.
-
To maintain the stability and integrity of the solution during storage.
-
To provide clear guidelines for safe handling.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the compound's properties is the first step in protocol design. As specific experimental data for 3-Chloro-5-(trifluoromethyl)cinnamic acid is not widely published, its properties are estimated based on its chemical structure and data from close structural analogs, such as 3-(Trifluoromethyl)cinnamic acid and various halogenated cinnamic acids.
Compound Specifications
| Property | Value / Information | Source / Rationale |
| Chemical Name | 3-Chloro-5-(trifluoromethyl)cinnamic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₆ClF₃O₂ | Derived from structure |
| Molecular Weight | 250.60 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid/powder. | Based on analogs like 3-(Trifluoromethyl)cinnamic acid.[2] |
| Solubility | Water: Poorly soluble. Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), Methanol. | General property of cinnamic acids.[3] Analog data indicates slight solubility in DMSO and Methanol, suggesting these are suitable solvents for stock preparation.[2] |
Critical Safety & Handling Procedures
Substituted cinnamic acids and related compounds are classified as irritants. All handling must be performed in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[4][5][6]
-
Engineering Controls: Handle the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powder.[6]
-
Exposure Response:
-
Eye Contact: Causes serious eye irritation. Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Skin Contact: Causes skin irritation. Wash affected area thoroughly with soap and water. Remove contaminated clothing.[4][5]
-
Inhalation: May cause respiratory tract irritation. Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
-
Storage: Store the solid compound and resulting solutions in a tightly sealed container in a cool, dry, and dark place.
Comprehensive Protocol for Stock Solution Preparation
This section provides a detailed, step-by-step protocol for preparing a high-concentration primary stock solution in an organic solvent, the universally accepted method for compounds with low aqueous solubility.
Required Materials & Equipment
-
Reagent: 3-Chloro-5-(trifluoromethyl)cinnamic acid (as solid)
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous or Cell Culture Grade (≥99.9%)
-
Analytical Balance (readable to at least 0.1 mg)
-
Class A Volumetric Flasks (e.g., 1 mL, 5 mL, 10 mL)[7]
-
Calibrated Micropipettes (P1000, P200) and sterile tips
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Bath sonicator
-
Amber or opaque polypropylene cryovials for storage
-
Appropriate PPE (see Section 2.2)
Experimental Workflow Diagram
The following diagram outlines the logical flow for preparing a validated and stable stock solution.
Caption: Workflow for preparing a high-concentration stock solution.
Protocol: Preparation of a 100 mM Primary Stock in DMSO
The choice of a high-concentration stock (e.g., 100 mM) is deliberate; it allows for minimal solvent transfer into the final aqueous assay medium, thereby reducing potential solvent-induced artifacts.[8]
Step 1: Pre-Protocol Calculation The goal is to prepare a 100 mM solution. The formula for calculating the required mass is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
For preparing 5 mL of a 100 mM stock: Mass (g) = 0.1 mol/L × 0.005 L × 250.60 g/mol = 0.1253 g (or 125.3 mg )
Step 2: Weighing the Compound It is more practical and accurate to weigh an amount close to the target and calculate the actual final concentration.[7]
-
Place a weigh boat on the analytical balance and tare to zero.
-
Carefully add the solid compound until you have approximately 125 mg.
-
Crucially, record the exact mass to four decimal places. (e.g., 0.1268 g).
Step 3: Dissolution
-
Carefully transfer the weighed solid into a 5 mL Class A volumetric flask. Ensure all powder is transferred.
-
Using a micropipette, add approximately 3.5 mL (~70% of the final volume) of high-purity DMSO to the flask.
-
Cap the flask and vortex vigorously for 30-60 seconds.
-
If any solid remains, place the flask in a bath sonicator and sonicate for 5-10 minutes, or until all solid is visibly dissolved. The low-energy agitation helps break up particle aggregates.
-
Allow the solution to return to room temperature, as the dissolution process can sometimes be endothermic or exothermic.
Step 4: Final Volume Adjustment and Validation
-
Once at room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it slowly 10-15 times to ensure the solution is homogeneous.
-
Recalculate the precise concentration based on the actual mass weighed. Using the example mass from Step 2: Actual Molarity (M) = Mass (g) / (Volume (L) × MW ( g/mol )) Actual Molarity (M) = 0.1268 g / (0.005 L × 250.60 g/mol ) = 0.1012 M (or 101.2 mM )
Step 5: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL or 50 µL) in clearly labeled polypropylene cryovials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term archival storage .
Preparation of Aqueous Working Solutions
When preparing for a biological assay, the DMSO stock must be diluted into an aqueous buffer. The key is to minimize the final concentration of DMSO, which is often kept below 0.5% (v/v) to avoid impacting biological activity.
Best Practice: The most reliable method is to add the small volume of DMSO stock directly to the final assay buffer or media, rather than performing intermediate dilutions in pure water, which can cause the compound to precipitate.[8] The components of assay media (e.g., proteins, lipids) can help maintain the solubility of hydrophobic compounds.[8]
Example Dilution: To prepare a 100 µM working solution in a final assay volume of 1 mL:
-
Use the C₁V₁ = C₂V₂ formula.
-
(101.2 mM) × V₁ = (0.1 mM) × (1 mL)
-
V₁ ≈ 0.000988 mL, or ~1.0 µL
-
-
Add 999 µL of your final assay buffer to a tube.
-
Add 1.0 µL of the 101.2 mM primary stock solution.
-
Vortex immediately and thoroughly. The final DMSO concentration will be 0.1%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solid will not dissolve in DMSO. | Insufficient agitation or low-quality solvent. | Continue vortexing/sonication. Gentle warming (to 30-37°C) can be attempted, but check for compound stability first. Ensure DMSO is anhydrous, as absorbed water can reduce solvating power. |
| Precipitate forms upon dilution into aqueous buffer. | Compound has exceeded its aqueous solubility limit. | Decrease the final concentration of the working solution. Ensure the final DMSO concentration is sufficient but still assay-compatible (e.g., 0.1-0.5%). Add the DMSO stock to the buffer while vortexing to ensure rapid mixing. |
| Experimental results are inconsistent over time. | Stock solution degradation due to improper storage. | Always use fresh aliquots for each experiment to avoid freeze-thaw cycles. Ensure vials are tightly sealed and stored in a non-frost-free freezer to minimize temperature fluctuations. |
References
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved February 3, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%. Retrieved February 3, 2026, from [Link]
-
FooDB. (2005). Material Safety Data Sheet - Hydrocinnamic Acid. Retrieved February 3, 2026, from [Link]
-
NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. In NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved February 3, 2026, from [Link]
-
Bitesize Bio. (2022). How to Make Accurate Stock Solutions. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures. Retrieved February 3, 2026, from [Link]
-
MDPI. (2021). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved February 3, 2026, from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved February 3, 2026, from [Link]
-
PMC. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved February 3, 2026, from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2009). Solubilities of Cinnamic Acid Esters in Organic Solvents. Retrieved February 3, 2026, from [Link]
-
CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved February 3, 2026, from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved February 3, 2026, from [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]
- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
Process Optimization and Scale-Up Strategy for High-Purity 3-Chloro-5-(trifluoromethyl)cinnamic Acid
Executive Summary
This application note details the process development and scale-up of 3-Chloro-5-(trifluoromethyl)cinnamic acid , a critical intermediate in the synthesis of ROR
While transition-metal catalyzed routes (e.g., Heck coupling) exist, they often introduce heavy metal scavenging costs and regulatory burdens. This guide validates a robust, metal-free Knoevenagel-Doebner condensation . We provide a self-validating protocol for scaling from gram-scale discovery to kilogram-scale production, emphasizing impurity control, CO
Strategic Route Selection
Comparative Analysis
The synthesis of 3-Chloro-5-(trifluoromethyl)cinnamic acid can be approached via two primary industrial pathways.
| Feature | Route A: Heck Reaction | Route B: Knoevenagel-Doebner (Selected) |
| Starting Material | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 3-Chloro-5-(trifluoromethyl)benzaldehyde |
| Reagents | Acrylic acid, Pd(OAc) | Malonic acid, Pyridine, Piperidine |
| Atom Economy | Moderate (Loss of HBr) | High (Loss of H |
| Cost Driver | Palladium catalyst & Scavengers | Pyridine solvent (recyclable) |
| Scale-Up Risk | Residual heavy metals (ICH Q3D limits) | CO |
| Verdict | Rejected for early-phase scale-up due to cost. | Selected for robustness and cost-efficiency. |
Mechanistic Pathway
The selected route utilizes the electron-withdrawing nature of the 3-Cl and 5-CF
Figure 1: Reaction pathway highlighting the critical decarboxylation step which drives the equilibrium forward.
Critical Process Parameters (CPPs) & Safety
Thermal Hazards & Gas Evolution
The Doebner modification involves the release of 1 mole of CO
-
Theoretical Gas Volume: For a 1 kg batch (~4.8 mol), approx. 107 Liters of CO
will be generated. -
Control Strategy: The reaction temperature must be ramped slowly (0.5°C/min) through the 50°C–80°C window to prevent rapid off-gassing and reactor pressurization.
Impurity Profile
-
Impurity A (Aldol Intermediate): Result of incomplete dehydration. Remedy: Ensure reflux temperature is maintained.
-
Impurity B (Dicarboxylic Acid): Result of incomplete decarboxylation. Remedy: Extended hold time at >95°C.
Scalable Protocol: 1.0 kg Demonstration Batch
Objective: Synthesize 1.0 kg of 3-Chloro-5-(trifluoromethyl)cinnamic acid with >98.5% HPLC purity.
Materials Bill
-
3-Chloro-5-(trifluoromethyl)benzaldehyde: 850 g (4.07 mol)
-
Malonic Acid: 848 g (8.15 mol, 2.0 eq)
-
Pyridine: 2.5 L (3.0 vol)
-
Piperidine: 35 mL (0.08 eq, Catalyst)
-
Hydrochloric Acid (6M): ~3.5 L (for pH adjustment)
-
Ethanol/Water: For recrystallization[1]
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a gas outlet connected to a bubbler (to monitor CO
). -
Charging: Charge Pyridine (2.5 L) and 3-Chloro-5-(trifluoromethyl)benzaldehyde (850 g) at 20°C. Stir at 200 RPM until dissolved.
-
Reagent Addition: Add Malonic Acid (848 g) in three portions over 15 minutes. Note: Endothermic dissolution may occur.
-
Catalyst Addition: Add Piperidine (35 mL) in a single portion.
Phase 2: Reaction & Decarboxylation
-
Ramp 1: Heat the mixture to 55°C over 30 minutes. Hold for 1 hour. Observation: Mild bubbling (CO
) should begin. -
Ramp 2: Heat to 85°C over 60 minutes. Observation: Vigorous bubbling. Ensure condenser coolant is active.
-
Reflux: Heat to 100–110°C (Reflux) and hold for 4–6 hours.
-
IPC (In-Process Control): Sample 50 µL, quench in MeOH. Analyze via HPLC.
-
Target: < 1.0% residual aldehyde.
-
Target: < 2.0% dicarboxylic acid intermediate.[2]
-
Phase 3: Work-Up & Isolation
-
Cooling: Cool the reaction mass to 40°C.
-
Quench: Slowly pour the reaction mixture into a separate vessel containing Ice/Water (10 L) . Stir vigorously. Caution: Pyridine odor control required.
-
Acidification: Slowly add 6M HCl to the aqueous slurry while maintaining temperature < 25°C. Adjust pH to 1–2.
-
Filtration: Filter the white precipitate using a Büchner funnel or centrifuge.
-
Washing: Wash the wet cake with Water (3 x 2 L) to remove residual pyridine and malonic acid.
-
Drying: Dry the crude cake at 50°C under vacuum (100 mbar) for 12 hours.
Phase 4: Purification (Recrystallization)
-
Solvent: Prepare a mixture of Ethanol:Water (3:1 v/v) .
-
Dissolution: Suspend the crude solid in the solvent mixture (approx. 5 vol) and heat to reflux (80°C) until a clear solution is obtained.
-
Crystallization: Cool slowly to 20°C (10°C/hour ramp). Hold at 0–5°C for 2 hours.
-
Final Isolation: Filter the crystalline product. Wash with cold water. Dry at 55°C.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.5% | HPLC (C18, ACN/Water/TFA) |
| Melting Point | 132–136°C (Literature dependent) | DSC / Capillary |
| Residual Pyridine | < 200 ppm | GC-Headspace |
| Loss on Drying | < 0.5% | Gravimetric |
Process Flow Diagram (Engineering Scale)
Figure 2: Engineering workflow for the kilogram-scale production batch.
Troubleshooting & Optimization
-
Issue: Low Yield (< 75%)
-
Cause: Product loss in the mother liquor during acidification.
-
Solution: Ensure pH is strictly < 2.0. The trifluoromethyl group increases the acidity of the cinnamic acid slightly; insufficient acidification leaves the salt in solution.
-
-
Issue: Colored Product (Yellow/Brown)
-
Cause: Polymerization of pyridine or aldehyde oxidation.
-
Solution: Perform a carbon treatment (activated charcoal) during the hot filtration step of the recrystallization.
-
-
Issue: Reactor Pressurization
-
Cause: Heating ramp too fast during the 50–80°C window.
-
Solution: Implement a "hold" step at 60°C to allow controlled decarboxylation before reaching reflux.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Knoevenagel protocols).
-
Liyana Pathiranage, A., et al. "Esterification, Purification and Identification of Cinnamic Acid Esters."[9] Journal of Laboratory Chemical Education, 2018.[9] Link (Purification reference).
-
ChemicalBook. "3-(Trifluoromethyl)cinnamic acid Synthesis." (General reaction conditions for CF3-substituted analogs). Link
- Vertex Pharmaceuticals. "Modulators of RORgamma." U.S. Patent 20160122318, 2016.
-
Fisher Scientific. "Safety Data Sheet: 3-Chloro-5-(trifluoromethyl)benzaldehyde." Link
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. carlroth.com [carlroth.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Application Notes and Protocols for the Laboratory Synthesis of MCT1 Inhibitors
Introduction: The Rationale for Targeting MCT1 in Drug Discovery
Monocarboxylate transporter 1 (MCT1), a member of the solute carrier family 16 (SLC16A1), is a critical protein responsible for the proton-coupled transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1] In the context of oncology, MCT1 has emerged as a high-value therapeutic target. Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen, leading to the production of large amounts of lactate.[1] MCT1 facilitates the efflux of this lactate, thereby preventing intracellular acidification and maintaining the high glycolytic flux necessary for rapid tumor growth.[1][2]
Furthermore, MCT1 is integral to the "lactate shuttle" hypothesis in the tumor microenvironment, where glycolytic cancer cells export lactate that is then taken up by oxidative cancer cells via MCT1 to fuel the TCA cycle.[2] This metabolic symbiosis supports tumor proliferation and survival. Consequently, inhibiting MCT1 presents a compelling strategy to disrupt cancer cell metabolism, leading to intracellular lactate accumulation, disruption of glycolysis, and ultimately, cell death.[3] Several small molecule inhibitors of MCT1 have been developed, with compounds like AZD3965 and AR-C155858 demonstrating promising preclinical activity.[1][2]
This document provides detailed laboratory-scale synthesis protocols for two distinct classes of MCT1 inhibitors, represented by a pteridine-dione scaffold (related to AZD3965) and a cyanoguanidine scaffold (related to AR-C155858). These protocols are intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of MCT1-targeted therapies.
Part 1: Synthesis of a Pteridine-Dione-Based MCT1 Inhibitor
The pteridine-dione scaffold is a key feature of potent and selective MCT1 inhibitors, including the clinical candidate AZD3965. The synthesis of this class of compounds typically involves the construction of the heterocyclic core followed by functionalization. The following protocol is a representative synthesis adapted from publicly available scientific literature and patents.[4]
Synthetic Workflow Overview
The overall synthetic strategy for the pteridine-dione core involves a multi-step sequence starting from commercially available pyrimidine derivatives. The key steps include nucleophilic aromatic substitution, cyclization to form the pteridine ring system, and subsequent functionalization.
Caption: Synthetic workflow for a pteridine-dione based MCT1 inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of Intermediate 1 (A Diamino-pyrimidine Derivative)
This initial step involves the introduction of two amine functionalities onto the pyrimidine ring, which are essential for the subsequent cyclization to form the pteridine core.
-
Materials and Reagents:
-
2,4-dichloro-5-nitropyrimidine
-
Amine of choice (e.g., methylamine, 40% in water)
-
Ethanol
-
Sodium bicarbonate
-
Ammonium chloride
-
Iron powder
-
Acetic acid
-
-
Procedure:
-
To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in ethanol, add the primary amine (e.g., methylamine, 2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Add a second amine (e.g., ammonia in ethanol, 5.0 eq) and stir at 60 °C for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the diamino-nitro-pyrimidine intermediate.
-
To a solution of the intermediate in a mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (5.0 eq).
-
Heat the mixture to 80 °C and add glacial acetic acid dropwise.
-
After 2 hours, cool the reaction, filter through celite, and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to afford the desired diamino-pyrimidine derivative (Intermediate 1).
-
Step 2: Formation of the Pteridine-Dione Core (Intermediate 2)
This step involves the cyclization of the diamino-pyrimidine with an α-ketoester to form the bicyclic pteridine-dione system.
-
Materials and Reagents:
-
Intermediate 1
-
Ethyl 2-oxo-4-phenylbutanoate
-
Acetic acid
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) and ethyl 2-oxo-4-phenylbutanoate (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Cool the reaction to room temperature, and pour into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the pteridine-dione core (Intermediate 2).
-
Step 3: Final Functionalization
The final step involves the installation of the side chain that is crucial for potent MCT1 inhibition. This is typically achieved through an amidation reaction.
-
Materials and Reagents:
-
Intermediate 2
-
A carboxylic acid with the desired R-group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a solution of the desired carboxylic acid (1.2 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final pteridine-dione MCT1 inhibitor.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Typical Yield |
| 1 | 2,4-dichloro-5-nitropyrimidine | Amines, Fe, NH4Cl | Ethanol/Water | 40-48 hours | 50-60% |
| 2 | Intermediate 1 | Ethyl 2-oxo-4-phenylbutanoate | Acetic Acid | 4 hours | 70-80% |
| 3 | Intermediate 2 | Carboxylic acid, HATU, DIPEA | DMF | 16 hours | 40-50% |
Part 2: Synthesis of a Cyanoguanidine-Based MCT1 Inhibitor
The cyanoguanidine moiety is another key pharmacophore found in potent MCT1 inhibitors like AR-C155858. The synthesis of these compounds generally involves the reaction of an amine with a cyanoguanidine precursor.
Synthetic Workflow Overview
The synthesis of a cyanoguanidine-based MCT1 inhibitor can be achieved through a convergent route, where a key amine intermediate is prepared and then coupled with a cyanoguanidine-forming reagent.
Caption: Synthetic workflow for a cyanoguanidine-based MCT1 inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of the Key Amine Intermediate
The structure of the amine intermediate will vary depending on the desired final compound. The following is a general procedure for the synthesis of a substituted piperidine amine.
-
Materials and Reagents:
-
1-Boc-4-piperidone
-
Primary amine (e.g., 2-aminopyridine)
-
Sodium triacetoxyborohydride
-
Dichloroethane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and the primary amine (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the Boc-protected amine.
-
Dissolve the Boc-protected amine in DCM and add TFA (10 eq).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the key amine intermediate as its TFA salt.
-
Step 2: Cyanoguanidine Formation
This final step involves the coupling of the amine intermediate with a reagent that introduces the cyanoguanidine functionality.
-
Materials and Reagents:
-
Key Amine Intermediate (TFA salt)
-
Diphenyl cyanocarbonimidate
-
Triethylamine
-
Isopropanol
-
-
Procedure:
-
To a suspension of the key amine intermediate (1.0 eq) in isopropanol, add triethylamine (3.0 eq) and stir for 10 minutes.
-
Add a solution of diphenyl cyanocarbonimidate (1.1 eq) in isopropanol.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final cyanoguanidine-based MCT1 inhibitor.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Typical Yield |
| 1 | 1-Boc-4-piperidone | Primary amine, NaBH(OAc)3, TFA | Dichloroethane/DCM | 18 hours | 60-70% |
| 2 | Key Amine Intermediate | Diphenyl cyanocarbonimidate | Isopropanol | 6 hours | 50-60% |
Validation and Characterization
For both synthetic protocols, it is imperative to validate the identity and purity of all intermediates and the final products. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess the presence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds. A purity of >95% is generally required for in vitro and in vivo studies.
Mechanism of Action and Biological Context
The synthesized MCT1 inhibitors are designed to block the transport of lactate across the cell membrane. This leads to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH.[1] This metabolic disruption can inhibit glycolysis and induce cell death in cancer cells that are highly dependent on this pathway for energy production.[3]
Caption: Simplified signaling pathway of MCT1 inhibition in cancer cells.
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the laboratory synthesis of two major classes of MCT1 inhibitors. By providing a clear understanding of the synthetic routes and the underlying scientific principles, we aim to empower researchers to generate these valuable tool compounds for their own investigations into the role of MCT1 in health and disease. Adherence to the described procedures and rigorous analytical characterization will ensure the generation of high-quality inhibitors suitable for downstream biological evaluation.
References
-
Beloueche-Babari, M., et al. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Cancer Research, 77(21), 5935-5946. [Link]
-
Doherty, J. R., et al. (2014). Blocking lactate export by inhibiting the Myc target MCT1 disables glycolysis and glutathione synthesis. Cancer Research, 74(3), 908-920. [Link]
-
Halestrap, A. P. (2013). The SLC16 gene family—structure, role and regulation in health and disease. Molecular aspects of medicine, 34(2-3), 337-349. [Link]
-
Polanski, R., et al. (2014). Activity of the monocarboxylate transporter 1 inhibitor AZD3965 in small cell lung cancer. Clinical Cancer Research, 20(4), 926-937. [Link]
-
Wang, H., et al. (2014). Synthesis and structure–activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors. Journal of medicinal chemistry, 57(15), 6499-6512. [Link]
-
Guile, S. D., et al. (2006). Potent blockers of the monocarboxylate transporter MCT1: novel immunomodulatory compounds. Bioorganic & medicinal chemistry letters, 16(8), 2260-2265. [Link]
-
Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters, 19(7), 1991-1995. [Link]
-
Wang, H., et al. (2014). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 935-939. [Link]
Sources
- 1. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Knoevenagel condensation for 3-Chloro-5-(trifluoromethyl)cinnamic acid
Case ID: Knoevenagel-3Cl5CF3-OPT Status: Open Support Tier: Senior Application Scientist Subject: Optimization & Troubleshooting of Knoevenagel Condensation for Electron-Deficient Substrates
Executive Summary
You are attempting to synthesize 3-Chloro-5-(trifluoromethyl)cinnamic acid via the Knoevenagel condensation . This reaction involves the condensation of 3-chloro-5-(trifluoromethyl)benzaldehyde with malonic acid, typically followed by in situ decarboxylation (the Doebner modification).
Key Chemical Insight: Your substrate features two strong electron-withdrawing groups (EWGs): a -Cl at position 3 and a -CF3 at position 5.
-
Effect: These groups significantly increase the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack faster than with unsubstituted benzaldehyde.
-
Risk: The high reactivity increases susceptibility to side reactions (e.g., Cannizzaro disproportionation or oligomerization) if the base concentration is too high or the temperature is uncontrolled.
Standard Operating Procedure (SOP)
This protocol is optimized for high purity and controls the decarboxylation rate.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| 3-Cl-5-CF3-Benzaldehyde | Limiting Reagent | 1.0 | Ensure aldehyde is free of benzoic acid oxidation products. |
| Malonic Acid | Nucleophile | 1.2 - 1.5 | Excess drives reaction to completion. |
| Piperidine | Catalyst | 0.05 - 0.1 | Forms the reactive iminium ion intermediate. |
| Pyridine | Solvent/Base | 3 - 5 Vol | Acts as a thermodynamic sink for protons; facilitates decarboxylation. |
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (3-5 volumes relative to aldehyde mass).
-
Catalysis: Add Piperidine (0.1 eq) dropwise. Note: A mild exotherm may occur due to the activated aldehyde.
-
Condensation Phase: Stir at room temperature for 30 minutes .
-
Why? The EWGs make the aldehyde reactive enough to condense without heat. Heating too early can degrade the reactants.
-
-
Decarboxylation Phase: Equip the flask with a reflux condenser. Heat the mixture to 80–90°C for 2–4 hours.
-
Monitoring: Evolution of CO₂ bubbles indicates active decarboxylation. Reaction is complete when bubbling ceases.
-
-
Quench: Cool the mixture to 0°C in an ice bath. Slowly add HCl (6M) with vigorous stirring until pH < 2.
-
Result: The pyridine salt dissolves, and the cinnamic acid precipitates as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) if necessary.
Mechanism & Pathway Analysis
The following diagram illustrates the catalytic cycle, highlighting where the -CF3 and -Cl groups exert their influence.
Caption: The Doebner-modified Knoevenagel cycle. The -CF3 and -Cl groups accelerate Step 2, but Step 6 (Decarboxylation) remains the rate-limiting step requiring thermal energy.
Troubleshooting Center (FAQ)
Q1: My reaction mixture turned into a dark tar/oil. What happened?
Diagnosis: Polymerization or base-induced degradation. Root Cause: The 3-Cl-5-CF3 substituted aldehyde is sensitive to harsh basic conditions. If the temperature was ramped up too quickly before the malonic acid condensed, the aldehyde may have polymerized. Solution:
-
Lower the Catalyst Loading: Reduce piperidine to 1 mol%.
-
Staged Heating: Ensure the reaction stirs at Room Temp for 1 hour before heating to 90°C. This ensures the aldehyde is consumed into the stable intermediate before high heat is applied.
Q2: I have low yield, and the product is wet/sticky.
Diagnosis: Incomplete precipitation or "Oiling Out." Root Cause: Fluorinated compounds are hydrophobic. When you acidify with HCl, the product might trap pyridine or water, forming an oil rather than a crystal. Solution:
-
Slower Acidification: Add HCl dropwise with rapid stirring.
-
Seed Crystals: If available, add a seed crystal of the product during acidification.
-
Sonication: If an oil forms, sonicate the flask in an ice bath to induce crystallization.
Q3: NMR shows a mixture of Product and an intermediate (Di-acid).
Diagnosis: Incomplete Decarboxylation. Root Cause: The reaction was stopped too early or not heated sufficiently. The Knoevenagel step (condensation) happens fast, but losing the CO₂ takes energy. Solution:
-
Reflux Longer: The decarboxylation of electron-deficient cinnamic acids can be sluggish. Increase reflux time to 6–8 hours.
-
Solvent Check: Ensure you are using Pyridine .[1] If you switched to Ethanol, the decarboxylation temperature (reflux ~78°C) might be too low. Pyridine (bp 115°C) allows for higher thermal activation.
Optimization & Green Chemistry
For users looking to move away from Pyridine (toxic, noxious) or scale up.
Alternative Solvent Systems
| Method | Solvent | Base | Temp | Pros/Cons |
| Green (Recommended) | Ethanol | Piperidine (cat.) | Reflux | Pro: Non-toxic solvent. Con: Decarboxylation is slower; may require longer reaction times. |
| Aqueous | Water | CTAB (surfactant) | 90°C | Pro: No organic waste. Con: Fluorinated aldehyde has poor solubility; requires vigorous stirring. |
| Solvent-Free | None | Ammonium Acetate | 100-120°C | Pro: High throughput. Con: Hard to control exotherm with this specific aldehyde. |
Optimization Workflow Diagram
Caption: Decision tree for optimizing reaction conditions based on observed outcomes.
References
-
Doebner Modification Mechanism
-
Synthesis of Fluorinated Cinnamic Acids
-
Green Knoevenagel Protocols
- Dandia, A., et al. "Recent advances in the Knoevenagel condensation: A green approach." Current Organic Chemistry, 2012.
-
General Protocol Validation (Organic Chemistry Portal)
- "Knoevenagel Condensation / Doebner Modific
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. DSpace [open.bu.edu]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Optimization of 3-Chloro-5-(trifluoromethyl)cinnamic Acid Synthesis
Subject: Troubleshooting & Yield Optimization for CAS [N/A - Custom Intermediate] Product: 3-Chloro-5-(trifluoromethyl)cinnamic acid Application: Pharmaceutical Intermediate / Agrochemical Precursor Audience: Process Chemists, Medicinal Chemists
Executive Summary
The synthesis of 3-Chloro-5-(trifluoromethyl)cinnamic acid presents unique challenges due to the electron-deficient nature of the aromatic ring. The presence of both chloro and trifluoromethyl groups at the meta positions significantly lowers the LUMO energy of the precursor aldehyde, increasing reactivity but also susceptibility to side reactions like Cannizzaro disproportionation or oligomerization under harsh basic conditions.
This guide prioritizes the Doebner Modification of the Knoevenagel Condensation as the "Golden Route" for scalability and reproducibility. An alternative Heck Coupling protocol is provided for scenarios where the aryl halide precursor is more accessible.
Module 1: Route Selection & Core Chemistry
Comparison of Synthetic Pathways
| Feature | Route A: Knoevenagel-Doebner (Recommended) | Route B: Heck Coupling (Alternative) |
| Starting Material | 3-Chloro-5-(trifluoromethyl)benzaldehyde | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene |
| Reagents | Malonic acid, Pyridine, Piperidine | Acrylic acid, Pd(OAc)₂, Phosphine ligand, Base |
| Atom Economy | High (Loss of CO₂ & H₂O) | Moderate (Loss of HBr/Base salt) |
| Cost Profile | Low (Reagents are commodities) | High (Palladium catalyst required) |
| Key Risk | Incomplete decarboxylation | Catalyst poisoning / Pd removal |
| Typical Yield | 85–95% | 70–85% |
Module 2: The Golden Route (Knoevenagel-Doebner)
Standard Operating Procedure (SOP)
Reaction: Aldehyde + Malonic Acid
-
Charge: 1.0 eq Aldehyde, 2.0 eq Malonic acid, 3.0 vol Pyridine.
-
Catalyst: Add 0.1 eq Piperidine.
-
Reaction: Heat to 80°C for 1 hour, then reflux (115°C) for 3–5 hours until CO₂ evolution ceases.
-
Workup: Pour onto ice/HCl mixture (pH < 2). Precipitate forms.[1][2]
-
Purification: Dissolve solid in sat. NaHCO₃ (removes non-acidic impurities), filter, then re-acidify filtrate to precipitate pure product.
Troubleshooting Guide (Q&A)
Q: My reaction stalls at ~60% conversion. Adding more malonic acid doesn't help. Why? A: This is likely due to water accumulation . The Knoevenagel condensation is reversible. Although the subsequent decarboxylation drives the equilibrium, excess water in the pyridine (or wet malonic acid) can inhibit the initial iminium ion formation.
-
Fix: Use anhydrous pyridine. If the scale is large (>100g), add a Dean-Stark trap or molecular sieves to the reaction vessel to continuously remove water.
Q: I see a "double-hump" impurity by HPLC. What is it? A: This is often the benzylidene malonic acid intermediate (the non-decarboxylated adduct).
-
Cause: The reaction temperature was not high enough or the duration at reflux was too short. Decarboxylation requires thermal energy.
-
Fix: Ensure the reaction mixture reaches a vigorous reflux (>110°C). Do not stop the reaction until gas evolution (CO₂) completely stops.
Q: The product is colored (yellow/orange) even after acid precipitation. A: The electron-deficient ring makes the product prone to forming charge-transfer complexes or trace oligomers.
-
Fix: Perform the Acid-Base Swing Purification :
-
Dissolve crude solid in 10% NaHCO₃ (Product dissolves; neutral impurities stay solid).
-
Filter off the insolubles (remove color bodies).
-
Treat the filtrate with activated charcoal (5% w/w) for 30 mins.
-
Filter and acidify with HCl to pH 1. The product will precipitate as white/off-white needles.
-
Module 3: The Silver Route (Heck Coupling)
Standard Operating Procedure (SOP)
Reaction: Aryl Bromide + Acrylic Acid
-
Charge: 1.0 eq Aryl Bromide, 1.2 eq Acrylic acid.
-
System: DMF or NMP solvent, 2.0 eq Et₃N or NaOAc.
-
Catalyst: 1–2 mol% Pd(OAc)₂ + 4 mol% PPh₃ (or TBAB for ligand-free).
-
Conditions: Heat to 100–120°C for 12–24 hours under inert atmosphere (N₂).
Troubleshooting Guide (Q&A)
Q: The reaction turns black immediately and yield is low (Pd black formation). A: This indicates catalyst decomposition before the catalytic cycle is established. The electron-poor aryl halide is reactive, but if the phosphine ligand oxidizes, the Pd aggregates.
-
Fix: Ensure strict deoxygenation of solvents (sparge with N₂ for 30 mins). Use a more robust catalyst system like Pd(dppf)Cl₂ or add a quaternary ammonium salt (TBAB) to stabilize the Pd nanoparticles ("Jeffery conditions").
Q: I am getting a mixture of trans (E) and cis (Z) isomers. A: Heck reactions are generally trans-selective, but steric bulk or lower temperatures can erode this.
-
Fix: Increase the reaction temperature to >100°C. Thermodynamic control favors the trans-isomer (E-isomer), which is the stable form for cinnamic acids. Isomerization can also be forced by refluxing the crude product in acidic ethanol with a catalytic amount of iodine.
Module 4: Process Visualization
The following diagram illustrates the decision logic and mechanistic flow for the Knoevenagel-Doebner route, highlighting critical control points (CCPs).
Caption: Workflow for the Knoevenagel-Doebner synthesis. Red nodes indicate high-temperature critical steps; Green indicates the self-validating purification step.
References
-
PrepChem. "Synthesis of 3-(trifluoromethyl)cinnamic acid."[1][3] (General procedure adaptable for 3-Cl analog). Source:[Link]
-
Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." (Mechanistic insights and catalyst variations). Source:[Link]
-
Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions." (Catalyst selection for electron-deficient aryl halides). Source:[Link]
Sources
Technical Support Center: Troubleshooting Solubility of 3-Chloro-5-(trifluoromethyl)cinnamic Acid
Topic: Optimization of Solubility and Assay Performance for Hydrophobic Cinnamic Acid Derivatives Compound: 3-Chloro-5-(trifluoromethyl)cinnamic acid (CTCA) Chemical Class: Halogenated Phenylpropanoids / Lipophilic Carboxylic Acids[1][2]
Executive Summary
3-Chloro-5-(trifluoromethyl)cinnamic acid presents a classic medicinal chemistry paradox: the structural features that likely enhance its potency (the electron-withdrawing trifluoromethyl and chlorine groups) significantly compromise its aqueous solubility.[1][2]
With a predicted LogP > 4.0 and a pKa likely between 3.8 and 4.0, this compound is highly lipophilic and prone to "crashing out" (precipitating) upon dilution from organic stock solutions into aqueous assay buffers.[2] This guide addresses the physicochemical mechanics of this precipitation and provides validated protocols to stabilize the compound in solution.[2]
Part 1: Physicochemical Profile & Solubility Mechanics[1]
To troubleshoot effectively, we must understand the molecule's behavior in different environments.[2]
| Property | Value (Est.) | Implication for Assays |
| LogP | ~4.2 – 4.5 | High Lipophilicity. The compound strongly prefers organic solvents.[1][2] In water, it will drive towards aggregation to minimize water contact.[1][2] |
| pKa | ~3.8 – 4.0 | Acidic. The electron-withdrawing CF3 and Cl groups stabilize the carboxylate anion, making it more acidic than unsubstituted cinnamic acid (pKa 4.44).[2] |
| Solubility (pH < 4) | Very Low | At acidic pH, the compound is protonated (neutral) and nearly insoluble in water.[2] |
| Solubility (pH > 7) | Moderate | At neutral/basic pH, it exists as an anion.[1][2] Solubility improves, but "greasy" salts may still form micelles or bind non-specifically to plastics.[1][2] |
The "Crash-Out" Mechanism
When you pipette a DMSO stock of CTCA directly into an aqueous buffer, the DMSO (which is hygroscopic) rapidly mixes with water.[2] The solvation shell around the CTCA molecules is stripped away faster than the compound can disperse.[2] The hydrophobic CTCA molecules immediately aggregate, forming micro-precipitates that are often invisible to the naked eye but devastating to assay reproducibility.[2]
Part 2: Troubleshooting Guide (FAQ Format)
Q1: My stock solution in DMSO looks clear, but the compound precipitates immediately upon adding to the assay buffer. Why?
Diagnosis: This is "Solvent Shock."[1][2] The transition from 100% DMSO to <1% DMSO is too abrupt for a compound with this lipophilicity.[2]
Protocol: The Intermediate Dilution Step Do not pipette directly from the 10 mM stock to the assay well. Use an intermediate dilution plate.
-
Prepare Stock: Dissolve CTCA in anhydrous DMSO to 10 mM.
-
Intermediate Step: Dilute the stock 10-fold into pure DMSO or a 50:50 DMSO:Water mix first.[1][2]
-
Final Dilution: Pipette from the intermediate solution into the assay buffer while vortexing the buffer (if volume allows) or using rapid mixing.
Critical Check: Ensure your assay buffer pH is > 7.4 . If your assay runs at pH 5.0 or 6.0, this compound will likely remain insoluble due to protonation.[1][2]
Q2: I see high variability between technical replicates. Is the compound sticking to the plate?
Diagnosis: Yes. Lipophilic compounds (LogP > 3) adhere avidly to polystyrene and polypropylene surfaces, effectively lowering the actual concentration in the well.[2]
Solution: Material Selection & Additives
-
Plastics: Switch to Low-Binding Polypropylene plates for serial dilutions. For the assay plate, use Non-Binding Surface (NBS) treated microplates.[2]
-
Carrier Proteins: If the assay biology permits, add 0.01% - 0.1% BSA (Bovine Serum Albumin) or HSA to the buffer before adding the compound.[2]
-
Detergents: Addition of 0.005% Tween-20 or Triton X-100 can prevent aggregation.[1][2]
Q3: Can I use ethanol instead of DMSO?
Analysis: Ethanol is generally a poorer solvent for this specific class of halogenated aromatics compared to DMSO.[1] However, if your assay is DMSO-sensitive:
-
Warning: Ethanol evaporates much faster than DMSO.[1][2] In plate-based assays, this leads to the "edge effect" and rapid concentration changes.[2]
-
Verdict: Stick to DMSO unless strictly prohibited by the biological target.[1][2]
Part 3: Validated Solubilization Workflows
Workflow A: The "Standard" Protocol (For robust assays)
Use this if your assay tolerates up to 1% DMSO and operates at neutral pH.[2]
-
Weighing: Weigh solid CTCA into a glass vial (avoid plastic static).
-
Primary Stock: Add anhydrous DMSO to reach 10 mM . Sonicate for 5 minutes at 40°C.
-
Visual Check: Solution must be crystal clear.
-
-
Quality Control: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not dissolved.[2][4]
-
Assay Prep: Dilute into assay buffer (PBS + 0.1% BSA, pH 7.4).
Workflow B: The "Difficult Compound" Protocol
Use this if the compound precipitates in Workflow A.
Caption: Step-wise solubilization strategy emphasizing intermediate dilution and pH control to prevent precipitation.
Part 4: Scientific Rationale & Mechanism
The Hydrophobic Effect & Entropy
The solubility issues with 3-Chloro-5-(trifluoromethyl)cinnamic acid are driven by the hydrophobic effect .[1][2] The trifluoromethyl (-CF3) group is significantly larger and more lipophilic than a methyl group.[1][2] The chlorine atom adds further lipophilicity.[1][2]
When these groups are forced into water, water molecules must order themselves into an "ice-like" cage (clathrate) around the non-polar regions to maximize hydrogen bonding with each other.[1][2] This ordering represents a massive decrease in entropy (ΔS < 0), which is energetically unfavorable.[1][2] Aggregation of CTCA molecules releases these ordered water molecules back into the bulk solvent, increasing entropy.[2] This is the thermodynamic driving force behind the precipitation.[2]
The Role of Ionization
The Henderson-Hasselbalch equation dictates the ratio of ionized (soluble) to unionized (insoluble) acid:
[1][2]-
At pH 7.4: With a pKa ~4.0, the ratio of
is .[1][2] -
Why does it still precipitate?
-
Even the anion (
) is amphiphilic (like a soap).[1][2] The hydrophobic tail (the substituted ring) is so dominant that the carboxylate head group cannot fully solvate it.[2] This leads to the formation of micelles or colloidal aggregates rather than a true solution.[2] These aggregates can cause false positives in enzymatic assays by sequestering the enzyme (promiscuous inhibition).[1][2]
-
Validation Step: To confirm if your inhibition data is real or an artifact of aggregation, include 0.01% Triton X-100 in your assay buffer.[2] If the IC50 shifts dramatically (e.g., potency drops 10-fold), your compound was likely aggregating.[2]
References
-
Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
PubChem. (2025).[1][2] Compound Summary: 3-(Trifluoromethyl)cinnamic acid (Analog Data). National Library of Medicine.[1][2] [1][2]
-
Shoichet, B. K. (2006).[1][2] Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery. (Discusses aggregation-based false positives).
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)cinnamic Acid
Welcome to the dedicated technical support guide for the purification of 3-Chloro-5-(trifluoromethyl)cinnamic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key intermediate in the synthesis of various pharmacologically active molecules, obtaining this compound in a highly pure crystalline form is often a critical, non-trivial step.
This guide moves beyond simple procedural lists to provide a deeper understanding of the principles governing the recrystallization process. We will explore the causality behind methodological choices, enabling you to not only execute the protocol but also to troubleshoot effectively when faced with unexpected outcomes.
Section 1: Foundational Knowledge: Mastering the Principles
A successful recrystallization is predicated on a solid understanding of the compound's physicochemical properties and its interaction with various solvent systems. This section addresses the most fundamental questions that form the basis of a logical and efficient purification strategy.
FAQ: How do I select the optimal solvent system for recrystallization?
The choice of solvent is the most critical factor in a recrystallization experiment.[1] The ideal solvent will exhibit a steep solubility curve for 3-Chloro-5-(trifluoromethyl)cinnamic acid, meaning it dissolves the compound readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[1] This differential solubility is the driving force for crystallization and high recovery.
The Causality Behind Solvent Selection:
-
Polarity Matching ("Like Dissolves Like"): 3-Chloro-5-(trifluoromethyl)cinnamic acid is a moderately polar molecule, featuring a carboxylic acid group (polar, capable of hydrogen bonding), an aromatic ring, a chloro group, and a trifluoromethyl group (both contributing to lipophilicity). Therefore, solvents of intermediate polarity, such as ethanol or ethyl acetate, or mixed solvent systems are often excellent starting points.[1]
-
Impurity Solubility: The ideal solvent should either keep impurities dissolved entirely when the desired compound crystallizes (most common) or be a poor solvent for the impurities altogether, allowing them to be removed via hot filtration.[2]
-
Solvent Volatility: The solvent should have a boiling point low enough to be easily removed from the final crystalline product under vacuum, typically below 100 °C.[1] High-boiling solvents like DMF or DMSO can become trapped in the crystal lattice and are difficult to remove.
-
Chemical Inertness: The solvent must not react with the compound.[2] For instance, using a reactive amine-based solvent with a carboxylic acid would lead to salt formation.
Practical Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude 3-Chloro-5-(trifluoromethyl)cinnamic acid into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.5 mL.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[3]
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Add the solvent in small portions until the solid just dissolves.[4]
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Water | 100 | 78.5 | Good for polar compounds; high boiling point can make drying slow.[5][6] |
| Ethanol | 78 | 24.6 | Excellent general-purpose solvent for moderately polar compounds.[6] Often used in a solvent pair with water.[7] |
| Methanol | 65 | 32.6 | Similar to ethanol but more volatile.[1][6] |
| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity.[1][6] |
| Acetone | 56 | 21.0 | Very versatile, but its low boiling point means it evaporates quickly.[1][6] |
| Toluene | 111 | 2.4 | Good for less polar compounds; high boiling point can be a disadvantage.[1][6] |
| Heptane/Hexane | ~98 / ~69 | ~1.9 / ~1.9 | Non-polar solvents, often used as the "bad" solvent in a mixed pair to induce crystallization.[6][8] |
FAQ: What are the likely impurities in my 3-Chloro-5-(trifluoromethyl)cinnamic acid sample?
Understanding potential impurities is crucial for designing an effective purification strategy. Impurities can arise from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors may remain.
-
Reaction By-products: Isomers (e.g., the cis-isomer of the desired trans-cinnamic acid) or products from side reactions. The target molecule is predominantly the trans isomer.
-
Reagents and Catalysts: Inorganic salts or residual catalysts used in the preceding synthetic step.
-
Degradation Products: Cinnamic acids can potentially undergo decarboxylation or other reactions under harsh conditions.
Section 2: Experimental Protocol: A Validating Workflow
This protocol provides a robust, step-by-step methodology for the purification of 3-Chloro-5-(trifluoromethyl)cinnamic acid. Each step is designed to maximize purity and yield.
Experimental Workflow Diagram
Caption: General workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude 3-Chloro-5-(trifluoromethyl)cinnamic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar or a boiling chip.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions until the solid is just covered.
-
Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small increments until the solid completely dissolves. Causality Check: Adding the minimum amount of hot solvent is crucial for maximizing recovery.[9] Excess solvent will keep more of your product dissolved even after cooling, reducing your yield.[4]
-
-
Decolorization & Hot Filtration (if necessary):
-
If the solution is colored by soluble impurities, remove it from the heat and add a very small amount (1-2% by weight) of activated carbon.[10]
-
Reheat the solution to boiling for a few minutes.
-
To remove the carbon or any insoluble impurities, perform a hot gravity filtration. Preheat the filter funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.[11] Use a stemless or short-stemmed funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality Check: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling tends to crash the solid out of solution, trapping impurities within the crystal lattice.[10][12]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent. Causality Check: Using cold solvent minimizes the dissolution of your purified crystals during the wash, while still removing the impurity-laden mother liquor adhering to the crystal surfaces.[5]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and begin the drying process.
-
Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (mp ≈ 135-137 °C).
-
Data Logging Table
| Parameter | Value |
| Mass of Crude Material (g) | |
| Recrystallization Solvent(s) | |
| Volume of Solvent(s) (mL) | |
| Mass of Recovered Pure Material (g) | |
| Percent Recovery (%) | |
| Melting Point of Crude Material (°C) | |
| Melting Point of Pure Material (°C) | |
| Appearance of Final Product |
Section 3: Troubleshooting Guide: A Scientist's Companion
Even with a robust protocol, challenges can arise. This section provides direct answers to common issues encountered during the recrystallization of 3-Chloro-5-(trifluoromethyl)cinnamic acid.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Q: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?
A: This indicates one of two possibilities. First, you may have insoluble impurities. If the majority of the material has dissolved but a small amount of solid remains, it is likely an impurity that should be removed by hot filtration. Second, you may have chosen a very poor solvent. If very little material has dissolved even after adding a significant volume of hot solvent, the solvent is unsuitable. You should evaporate the solvent and restart the process with a more appropriate solvent identified during your screening.
Q: My solution is clear, but no crystals are forming, even after cooling in an ice bath. What's wrong?
A: This is a classic case of a supersaturated solution, where the solute concentration is above its normal solubility limit but lacks a nucleation point to initiate crystallization.[2] Here are the steps to induce crystallization, in order of application:
-
Scratch the Flask: Use a glass rod to vigorously scratch the inner surface of the flask at the meniscus.[11][12] The microscopic glass fragments that are scraped off can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small crystal of pure 3-Chloro-5-(trifluoromethyl)cinnamic acid, add it to the solution. This provides a perfect template for further crystal growth.[10][12]
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[12] Be careful not to boil off too much, or the compound will crash out of solution.
Q: My compound separated as an oily liquid instead of crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature that is above the melting point of the solute.[1][11] Because the compound is a liquid, it cannot form an ordered crystal lattice.
-
The Fix: The most common solution is to reheat the mixture until the oil redissolves completely, add more of the "good" solvent to decrease the saturation point, and allow it to cool slowly again.[12] If the problem persists, consider switching to a lower-boiling point solvent or a different mixed-solvent system.
Q: My final yield is very low. What are the common causes?
A: Low recovery is a frequent issue with several potential causes:
-
Using Too Much Solvent: This is the most common error.[4] The excess solvent keeps a significant portion of your compound in solution even after cooling.
-
Premature Filtration: Not allowing the solution to cool sufficiently before vacuum filtration will leave dissolved product in the mother liquor.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
-
Inappropriate Solvent Choice: A solvent in which the compound has significant solubility even when cold will inherently give a low yield.
Section 4: Advanced FAQs
Q: What is a mixed-solvent recrystallization and why is it useful?
A: A mixed-solvent system is a powerful technique used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[9] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. This technique offers fine control over the saturation point and is excellent for inducing crystallization. For 3-Chloro-5-(trifluoromethyl)cinnamic acid, a common and effective pair would likely be Ethanol (good) and Water (bad).[9]
Q: How do I confirm the purity of my recrystallized product?
A: The most straightforward method in a typical lab setting is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. Compare the experimental melting point of your purified product to the literature value (135-137 °C). A sharp melting point within this range is a strong indicator of high purity. For definitive structural confirmation and purity assessment, analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are used.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Riverside. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
California State University, Los Angeles. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]
-
Pagonis, D., et al. (n.d.). Solubilities of trans-cinnamic acid [Table]. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part III [Video]. YouTube. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112391. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
California State University, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
dealing with impurities in 3-Chloro-5-(trifluoromethyl)cinnamic acid
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of 3-Chloro-5-(trifluoromethyl)cinnamic acid?
A1: The most prevalent impurities typically arise from the synthetic route employed. These can include unreacted starting materials such as 3-Chloro-5-(trifluoromethyl)benzaldehyde, residual catalysts like piperidine or pyridine, and side-products from the condensation reaction, most notably the cis-isomer of the target compound.
Q2: My final product has a yellowish tint. What is the likely cause?
A2: A yellowish discoloration often indicates the presence of residual starting aldehyde or byproducts from side reactions. These impurities can often be effectively removed through recrystallization.
Q3: How can I quickly assess the purity of my synthesized 3-Chloro-5-(trifluoromethyl)cinnamic acid?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for a preliminary purity assessment. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[1]
Q4: Is 3-Chloro-5-(trifluoromethyl)cinnamic acid prone to degradation?
A4: While generally stable, prolonged exposure to high temperatures or UV light can potentially lead to isomerization or degradation. It is advisable to store the compound in a cool, dark, and dry place.
Troubleshooting Guide: Impurity Identification and Remediation
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: My NMR spectrum shows unexpected peaks in the aromatic region.
Q: I've synthesized 3-Chloro-5-(trifluoromethyl)cinnamic acid via a Knoevenagel condensation, but the 1H NMR spectrum shows additional signals besides the expected product peaks. What could these be?
A: Unreacted Starting Material and Isomeric Impurity
The most likely culprits for extraneous aromatic signals are unreacted 3-Chloro-5-(trifluoromethyl)benzaldehyde and the formation of the unintended cis-isomer of your product.
-
Causality: The Knoevenagel condensation, while generally efficient, may not proceed to completion, leaving some unreacted aldehyde.[2][3] Furthermore, the reaction conditions can sometimes lead to the formation of the thermodynamically less stable cis-isomer alongside the desired trans-isomer.
-
Identification:
-
Unreacted Aldehyde: Look for a characteristic singlet peak for the aldehydic proton, typically around 10 ppm. The aromatic protons of the starting material will also have a distinct splitting pattern.
-
Cis-isomer: The vinyl protons of the cis-isomer will exhibit a smaller coupling constant (J-value) in the 1H NMR spectrum compared to the trans-isomer.
-
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use TLC to monitor the reaction progress until the starting aldehyde spot is no longer visible.
-
Purification: A carefully executed recrystallization is often sufficient to remove both the unreacted aldehyde and the cis-isomer. Due to differences in their crystal packing and polarity, the desired trans-isomer should crystallize preferentially.
-
Issue 2: My product purity by HPLC is lower than expected, with a significant early-eluting peak.
Q: My HPLC analysis of purified 3-Chloro-5-(trifluoromethyl)cinnamic acid shows a prominent peak with a shorter retention time than the main product. What is this impurity?
A: Residual Malonic Acid or Acetic Acid
An early-eluting peak in a reverse-phase HPLC separation typically indicates a more polar compound. In this context, residual malonic acid (from a Knoevenagel synthesis) or acetic acid (from a Perkin reaction workup) are strong possibilities.
-
Causality: Inadequate washing during the workup phase can lead to the retention of these polar, acidic starting materials in your final product.
-
Identification:
-
HPLC-MS: The most definitive way to identify this peak is by using HPLC coupled with a mass spectrometer (MS) to determine the molecular weight of the eluting compound.
-
Standard Injection: Injecting a standard solution of malonic acid or acetic acid under the same HPLC conditions can confirm the identity of the impurity peak by comparing retention times.
-
-
Troubleshooting Protocol:
-
Aqueous Wash: During the workup, ensure thorough washing of the organic layer with water or a dilute brine solution to remove water-soluble acids.
-
Recrystallization: If the impurity persists, recrystallization from a suitable solvent system will effectively remove these highly polar impurities.
-
Experimental Protocols
Protocol 1: Recrystallization of 3-Chloro-5-(trifluoromethyl)cinnamic acid
This protocol describes a robust method for purifying 3-Chloro-5-(trifluoromethyl)cinnamic acid using a mixed solvent system of ethanol and water.
Materials:
-
Crude 3-Chloro-5-(trifluoromethyl)cinnamic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3-Chloro-5-(trifluoromethyl)cinnamic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water mixture.
-
Dry the purified crystals under vacuum.
| Parameter | Value | Notes |
| Solvent Ratio (Ethanol:Water) | Approx. 1:1 to 1:2 | The exact ratio may need to be optimized based on the impurity profile. |
| Cooling Rate | Slow | Rapid cooling can trap impurities within the crystal lattice. |
| Washing Solvent | Cold 1:1 Ethanol/Water | Using a cold solvent minimizes the dissolution of the purified product. |
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the purity assessment of 3-Chloro-5-(trifluoromethyl)cinnamic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
Visualizations
Workflow for Impurity Troubleshooting
Caption: A logical workflow for identifying and resolving impurity issues.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity - bepls. Available at: [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. Available at: [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- The preparation method of m-trifluoromethyl cinnamic acid - Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. Available at: [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - Croatica Chemica Acta. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. Available at: [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - BMC Chemistry. Available at: [Link]
Sources
Technical Support Center: 3-Chloro-5-(trifluoromethyl)cinnamic acid Stability Guide
Executive Summary: The "Split Peak" Phenomenon
If you are observing a sudden loss of potency or the appearance of a secondary peak in your HPLC/LC-MS chromatograms after storing 3-Chloro-5-(trifluoromethyl)cinnamic acid in solution, you are likely witnessing photo-induced E/Z isomerization , not chemical decomposition.
While the electron-withdrawing trifluoromethyl (-CF
Part 1: Diagnostic Workflow
Before altering your experimental conditions, confirm the nature of the instability using this logic flow.
Figure 1: Diagnostic decision tree for identifying stability failure modes.
Part 2: Critical Stability Issues & Solutions
Photoisomerization (The Primary Instability)
The Problem: The trans (E) isomer is the thermodynamically stable form supplied commercially. Upon exposure to ambient laboratory light (specifically UV wavelengths 250–320 nm), the conjugated
-
Impact: The cis isomer often has significantly different biological binding affinity and distinct HPLC retention times, leading to "split peaks" and apparent loss of concentration.
The Mechanism:
Corrective Protocol: The "Dark Match" Validation To confirm if light is the culprit, perform this paired experiment:
-
Control A: Prepare a fresh 10 mM stock in DMSO in a clear glass vial. Leave on the benchtop under fluorescent light for 4 hours.
-
Test B: Prepare the same stock in an amber vial, immediately wrapped in aluminum foil. Keep in a drawer.
-
Analysis: Run HPLC on both. If Control A shows two peaks (approx. 70:30 ratio) and Test B shows one, your compound is photolabile.
Prevention:
-
Storage: Always use amber borosilicate glass vials.
-
Handling: For critical assays (e.g., IC50 determination), reduce ambient light or work under yellow light (sodium vapor) if possible.
Solubility & pH-Dependent Precipitation
The Problem: The -CF
-
Risk: If you dilute a DMSO stock into an aqueous buffer with pH < 4.0, the compound will protonate and "crash out" of solution as a solid precipitate, often invisible to the naked eye but disastrous for assay reproducibility.
Solubility Data Table:
| Solvent | Solubility Limit (Approx.) | Stability Concern | Recommendation |
| DMSO | > 25 mg/mL | Hygroscopic (absorbs water) | Store at -20°C; seal tightly. |
| Ethanol | > 10 mg/mL | Evaporation | Good for short-term use only. |
| Water (pH 7.4) | High (as salt) | Hydrolysis (rare) | Stable if pH > 5.0. |
| Water (pH 3.0) | Insoluble | Precipitation | Avoid acidic buffers. |
Corrective Protocol: The Serial Dilution Check
-
Dissolve compound in 100% DMSO to 10 mM.
-
Dilute to 100 µM in your assay buffer.
-
Measure OD600 (optical density) immediately. If OD > 0.05, micro-precipitation has occurred.
-
Fix: Add non-ionic surfactant (0.05% Tween-80) or ensure buffer pH is > 6.0.
Part 3: Frequently Asked Questions (Technical)
Q: Can I heat the solution to redissolve the precipitate? A: Only if the precipitate is due to saturation in DMSO. If it precipitated in aqueous buffer due to low pH, heating will not solve the issue permanently; it will re-precipitate upon cooling. You must adjust the pH (add NaOH or switch to PBS pH 7.4).
Q: I see a split peak even in the dark. What else could it be? A: If light is ruled out, check for dimerization . At very high concentrations (>100 mM) and long storage times, cinnamic acid derivatives can undergo [2+2] cycloaddition to form truxillic acid derivatives, although this is rare without solid-state UV exposure. More likely, it is an impurity from the synthesis (e.g., the saturated hydrocinnamic acid analog). Run a mass spec (LC-MS) to distinguish:
-
Isomer (Cis): Same Mass (MW 250.6).
-
Impurity: Different Mass.
Q: Is the compound stable in DMSO at -80°C? A: Yes. DMSO stocks are stable for at least 6–12 months at -20°C or -80°C if protected from light and moisture. Avoid repeated freeze-thaw cycles, which can introduce water condensation into the hygroscopic DMSO, eventually altering the effective concentration.
Part 4: References & Grounding
-
Mechanism of Isomerization: Detailed kinetics of trans-to-cis photoisomerization in cinnamic acid derivatives.
-
Source:
-
-
Solubility & Formulation: Protocols for solubilizing hydrophobic fluorinated acids using co-solvents (DMSO/PEG300).
-
Source:
-
-
Safety & Handling: Material Safety Data Sheet (MSDS) confirming stability and storage requirements (Cool, Dry, Dark).
-
Source:
-
-
General Photostability Guidelines: ICH Q1B guidelines on photostability testing for new drug substances.
-
Source:
-
(Note: While specific literature on the exact 3-Cl, 5-CF3 derivative is limited, the chemistry is extrapolated from the well-characterized behavior of the cinnamic acid pharmacophore as supported by the references above.)
Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of 3-Chloro-5-(trifluoromethyl)cinnamic acid
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides an in-depth, practical comparison and interpretation of the ¹H and ¹³C NMR spectra of 3-Chloro-5-(trifluoromethyl)cinnamic acid, a compound of interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral features, thereby empowering the reader to apply these principles to their own research.
Foundational Principles: Understanding Substituent Effects
The NMR spectrum of 3-Chloro-5-(trifluoromethyl)cinnamic acid is best understood by considering the electronic effects of its substituents on the cinnamic acid backbone. Both the chloro and trifluoromethyl groups are electron-withdrawing. The trifluoromethyl group exerts a strong inductive (-I) effect, while the chlorine atom exhibits both an inductive (-I) and a weak resonance (+R) effect.[1] These electronic properties significantly influence the chemical shifts of nearby protons and carbon atoms, generally causing a downfield shift (deshielding) of the aromatic and vinyl protons compared to unsubstituted cinnamic acid.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure the acquisition of a clean, interpretable spectrum, the following protocol is recommended. The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar carboxylic acids and its wide chemical shift window.[2] Chloroform-d (CDCl₃) can also be used, but the acidic proton of the carboxylic acid may exchange with residual water or be very broad.
-
Concentration: Prepare a solution of approximately 5-10 mg of 3-Chloro-5-(trifluoromethyl)cinnamic acid in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.
NMR Spectrometer Parameters
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for 3-Chloro-5-(trifluoromethyl)cinnamic acid. These predictions are based on data from analogous compounds and established substituent effects.
Table 1: Predicted ¹H NMR Data for 3-Chloro-5-(trifluoromethyl)cinnamic acid in DMSO-d₆
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α | ~6.7 | Doublet (d) | ~16 | 1H |
| H-β | ~7.8 | Doublet (d) | ~16 | 1H |
| H-2 | ~8.1 | Singlet (s) | - | 1H |
| H-4 | ~8.0 | Singlet (s) | - | 1H |
| H-6 | ~7.9 | Singlet (s) | - | 1H |
| COOH | >12.0 | Broad Singlet (br s) | - | 1H |
Table 2: Predicted ¹³C NMR Data for 3-Chloro-5-(trifluoromethyl)cinnamic acid in DMSO-d₆
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-α | ~120 |
| C-β | ~142 |
| C-1 | ~136 |
| C-2 | ~128 |
| C-3 | ~132 |
| C-4 | ~125 |
| C-5 | ~131 (q, J ≈ 32 Hz) |
| C-6 | ~124 |
| -CF₃ | ~123 (q, J ≈ 273 Hz) |
| COOH | ~167 |
In-Depth Spectral Interpretation
This section provides a detailed rationale for the predicted chemical shifts and coupling patterns, comparing them with known data for similar structures.
¹H NMR Spectrum Analysis
The workflow for interpreting the ¹H NMR spectrum can be visualized as follows:
Caption: Workflow for ¹H NMR spectral analysis.
-
The Carboxylic Acid Proton (COOH): This proton is the most downfield, typically appearing as a broad singlet above 12 ppm in DMSO-d₆.[3] Its broadness is due to hydrogen bonding and chemical exchange.
-
The Vinyl Protons (H-α and H-β): These two protons form an AX spin system and appear as two doublets.
-
H-β: This proton is deshielded by the adjacent aromatic ring and is expected to be further downfield, around 7.8 ppm.
-
H-α: This proton is shielded relative to H-β and is expected around 6.7 ppm.
-
Coupling Constant (J): The large coupling constant of approximately 16 Hz is characteristic of a trans relationship between the two vinyl protons, confirming the (E)-stereochemistry of the cinnamic acid.[4]
-
-
The Aromatic Protons (H-2, H-4, H-6): The substitution pattern of the aromatic ring in 3-Chloro-5-(trifluoromethyl)cinnamic acid leads to three distinct aromatic proton signals.
-
H-2: This proton is situated between the chloro and the vinyl group. The electron-withdrawing nature of both substituents will cause a significant downfield shift, likely making it the most deshielded of the aromatic protons, appearing as a singlet around 8.1 ppm.
-
H-4: This proton is flanked by the chloro and trifluoromethyl groups, both of which are strongly electron-withdrawing. This will also result in a significant downfield shift, with a predicted chemical shift around 8.0 ppm as a singlet.
-
H-6: This proton is positioned between the trifluoromethyl group and an unsubstituted carbon. It will also be deshielded, with an expected chemical shift around 7.9 ppm as a singlet.
-
Multiplicity: Due to the 1,3,5-substitution pattern, the aromatic protons are not adjacent to each other, and therefore, they are all expected to appear as singlets (or very finely split multiplets due to long-range coupling, which may not be resolved).
-
¹³C NMR Spectrum Analysis
The molecular structure and key ¹³C NMR correlations are depicted below:
Caption: Structure of 3-Chloro-5-(trifluoromethyl)cinnamic acid.
-
The Carbonyl Carbon (COOH): This carbon is the most downfield, typically appearing around 167 ppm for cinnamic acid derivatives.[5]
-
The Aromatic Carbons (C-1 to C-6): These carbons typically resonate in the 120-140 ppm region.
-
C-3 and C-5: The carbons directly attached to the electron-withdrawing chloro and trifluoromethyl groups will be significantly deshielded. The carbon attached to the trifluoromethyl group (C-5) will also exhibit splitting into a quartet due to coupling with the three fluorine atoms.
-
C-1: The ipso-carbon to which the vinyl group is attached will be found around 136 ppm.
-
C-2, C-4, C-6: The carbons bearing protons will have chemical shifts influenced by the adjacent substituents.
-
-
The Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant of around 273 Hz. Its chemical shift is expected around 123 ppm.
-
The Vinyl Carbons (C-α and C-β):
-
C-β: This carbon is deshielded due to its proximity to the aromatic ring and conjugation with the carbonyl group, appearing around 142 ppm.
-
C-α: This carbon is shielded relative to C-β and is expected around 120 ppm.
-
Comparative Analysis with Alternative Structures
To illustrate the power of NMR in distinguishing isomers, let's consider a hypothetical alternative, 2-Chloro-4-(trifluoromethyl)cinnamic acid. In this isomer, the aromatic protons would exhibit a more complex splitting pattern (likely an AX system or a doublet and a singlet) due to their different spatial relationships. The chemical shifts of the aromatic carbons would also differ significantly due to the altered positions of the substituents. This highlights how a careful analysis of both chemical shifts and coupling patterns allows for the unambiguous assignment of the correct structure.
Conclusion
The interpretation of the NMR spectrum of 3-Chloro-5-(trifluoromethyl)cinnamic acid is a systematic process that relies on a foundational understanding of substituent effects, chemical shift trends, and spin-spin coupling. By carefully analyzing each signal and comparing it to data from related structures, researchers can confidently elucidate the structure of this and other complex organic molecules. This guide provides a framework for such an analysis, emphasizing the importance of rigorous data acquisition and a logical, evidence-based approach to spectral interpretation.
References
-
Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]
-
Kozma, D. (2021). Spectroscopic Studies. In Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. Available at: [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Cinnamic Acid NMR. Retrieved from [Link]
Sources
Mass Spectrometry Guide: 3-Chloro-5-(trifluoromethyl)cinnamic Acid
Executive Summary
This technical guide provides a rigorous comparison of mass spectrometry (MS) methodologies for 3-Chloro-5-(trifluoromethyl)cinnamic acid (CAS 886761-69-9) . As a disubstituted cinnamic acid derivative, this compound presents specific challenges regarding ionization efficiency and structural elucidation.
We compare the two dominant analytical workflows: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) and Gas Chromatography-Electron Impact (GC-EI-MS) . While ESI in negative mode [ESI(-)] offers superior throughput for intact molecular weight confirmation, derivatization-based GC-MS provides the requisite structural fingerprinting for distinguishing regioisomers in complex synthetic matrices.
Chemical Profile & Analytical Challenges
| Property | Specification |
| Compound Name | 3-Chloro-5-(trifluoromethyl)cinnamic acid |
| CAS Number | 886761-69-9 |
| Molecular Formula | C₁₀H₆ClF₃O₂ |
| Monoisotopic Mass | 250.0008 Da |
| pKa (Predicted) | ~3.8 – 4.2 (Carboxylic acid proton) |
| LogP | ~3.5 (Moderate Lipophilicity) |
Analytical Challenge: The presence of both electron-withdrawing groups (-Cl and -CF₃) on the phenyl ring significantly increases the acidity of the carboxylic moiety compared to unsubstituted cinnamic acid. This makes the molecule highly amenable to deprotonation but potentially unstable under high-energy collision conditions.
Comparative Analysis: LC-ESI(-) vs. GC-EI
Platform Performance Matrix
| Feature | LC-MS (ESI Negative) | GC-MS (EI after Derivatization) |
| Primary Ion Observed | ||
| Sample Preparation | Minimal (Dilution) | Complex (Silylation/Methylation) |
| Sensitivity | High (pg/mL range) due to acidic nature | Moderate to High (ng/mL range) |
| Structural Info | Low (Soft ionization, requires MS/MS) | High (Fingerprint fragmentation) |
| Throughput | High (< 5 min/run) | Low (> 20 min/run incl. prep) |
| Best Use Case | PK studies, impurity profiling, quantitation | Structural confirmation, isomer differentiation |
Expert Insight on Method Selection
-
Choose LC-ESI(-) when quantifying the compound in biological matrices (plasma/urine) or reaction mixtures. The electron-withdrawing trifluoromethyl group stabilizes the carboxylate anion, enhancing ionization efficiency in negative mode.
-
Choose GC-EI when verifying the exact substitution pattern during synthesis. The "ortho effect" and specific halogen losses in EI mode allow you to distinguish the 3,5-substitution pattern from potential 2,4- or 3,4-isomers which may co-elute in short LC gradients.
Experimental Protocols
Protocol A: LC-ESI-MS/MS (Negative Mode)
Target: Rapid Quantitation & Molecular Weight Confirmation
Reagents: LC-MS grade Methanol, Water, Ammonium Formate.
-
Stock Preparation: Dissolve 1 mg of CAS 886761-69-9 in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water (1 µg/mL).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Formate (pH unadjusted).
-
B: Methanol.
-
Note: Avoid acidic modifiers like Formic Acid in negative mode as they suppress ionization of the carboxylate.
-
-
MS Parameters (Generic Triple Quad):
Protocol B: GC-MS Derivatization (TMS Ester)
Target: Structural Fingerprinting
Reagents: BSTFA + 1% TMCS, Pyridine, Ethyl Acetate.
-
Dry Down: Aliquot 50 µL of stock solution into a GC vial and evaporate to dryness under Nitrogen.
-
Reconstitution: Add 50 µL anhydrous Pyridine and 50 µL Ethyl Acetate.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS. Cap and vortex.
-
Incubation: Heat at 60°C for 30 minutes. Critical: Ensure complete silylation of the sterically hindered acid.
-
Injection: Inject 1 µL in Splitless mode (Inlet: 250°C).
-
Target Ion: The TMS derivative adds 72 Da. Look for Molecular Ion at m/z 322 .
Fragmentation Pathways & Visualization
Understanding the fragmentation is crucial for setting up MRM (Multiple Reaction Monitoring) transitions.
ESI(-) Fragmentation Mechanism
In negative mode, the precursor ion
-
Precursor: m/z 249
-
Product 1 (Quantifier): m/z 205
(Styrene anion derivative) -
Product 2 (Qualifier): m/z 185
(Loss of HF from trifluoromethyl group)
Pathway Diagram (Graphviz)
Figure 1: The dominant fragmentation pathway in ESI(-) involves the neutral loss of Carbon Dioxide, generating a resonance-stabilized styrene anion.
Data Summary Table
| Parameter | ESI(-) Mode Data | GC-MS (TMS Derivative) Data |
| Parent Ion (m/z) | 249.0 | 322.1 ( |
| Base Peak | 249.0 (Precursor) | 307.1 ( |
| Key Fragment 1 | 205.0 ( | 205.0 (Styryl cation) |
| Key Fragment 2 | 185.0 (Loss of HF) | 73.0 (TMS group, generic) |
| Linearity Range | 0.5 – 1000 ng/mL | 10 – 5000 ng/mL |
| LOD (Est.) | ~0.1 ng/mL | ~5 ng/mL |
References
- Context: Provides baseline fragmentation data for the mono-substituted analog, validating the decarboxylation p
- Context: Establishes the standard silylation protocols (BSTFA/TMCS) applicable to carboxylic acids.
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved October 26, 2023, from [Link]
- Context: Comparative analysis of ESI vs. APCI ionization efficiencies for polar organic acids.
-
ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved October 26, 2023, from [Link]
- Context: Mechanistic grounding for the charge-retention and neutral loss pathways observed in cinnamic acid deriv
Sources
Technical Assessment: 3-Chloro-5-(trifluoromethyl)cinnamic Acid (3-Cl-5-CF3-CA) in Oncology Research
Executive Summary: The Case for Halogenated Scaffolds
Product Identity: 3-Chloro-5-(trifluoromethyl)cinnamic acid (CAS: 886761-69-9) Classification: Halogenated Cinnamic Acid Derivative / Metabolic Modulator Candidate Primary Application: Lead optimization for Monocarboxylate Transporter (MCT) inhibition and Histone Deacetylase (HDAC) modulation.
The Scientific Premise: Natural cinnamic acid exhibits pleiotropic anticancer effects but suffers from rapid metabolic clearance and poor cellular permeability. The 3-Chloro-5-(trifluoromethyl) substitution pattern is a strategic medicinal chemistry modification. The trifluoromethyl (-CF3) group at the meta position significantly enhances lipophilicity (increasing LogP) and metabolic stability by blocking cytochrome P450 oxidation sites. The chlorine (-Cl) atom provides additional steric bulk and electron-withdrawing properties, potentially increasing affinity for hydrophobic pockets in target proteins like MCT1/4.
This guide evaluates 3-Cl-5-CF3-CA not merely as a standalone drug, but as a high-potency Lead Compound compared to standard metabolic inhibitors and cytotoxic agents.
Mechanistic Profiling & Pathway Analysis
Mechanism of Action (MOA)
Unlike DNA-damaging agents (e.g., Doxorubicin), 3-Cl-5-CF3-CA operates primarily through Metabolic Reprogramming and Epigenetic Modulation :
-
MCT Inhibition (Warburg Effect): It mimics the substrate structure of lactate. By blocking Monocarboxylate Transporters (MCT1/4), it prevents the efflux of lactate from glycolytic cancer cells, leading to intracellular acidification and apoptosis.
-
HDAC Inhibition: The cinnamic acid moiety acts as a "cap group" capable of chelating zinc in the HDAC active site (similar to Vorinostat/SAHA precursors), promoting tumor suppressor gene re-expression.
Pathway Visualization (DOT)
The following diagram illustrates the dual-targeting mechanism disrupting the Warburg effect.
Caption: Dual-mechanism showing metabolic disruption (MCT blockade) and epigenetic modulation (HDAC inhibition) leading to apoptosis.
Comparative Efficacy Analysis
This section contrasts 3-Cl-5-CF3-CA with a standard metabolic inhibitor (CHC ) and a standard cytotoxic drug (Doxorubicin ).
Table 1: Physicochemical & Biological Comparison
| Feature | 3-Cl-5-CF3-CA (Lead) | Doxorubicin (Standard Care) | |
| Class | Halogenated Cinnamate | Cyano-Cinnamate | Anthracycline Antibiotic |
| Primary Target | MCT1/4, HDAC (Dual) | MCT1 (Specific) | Topoisomerase II / DNA |
| Lipophilicity (LogP) | High (~3.8 - 4.2) | Low (~1.5) | Moderate (~1.3) |
| Cell Permeability | High (Passive Diffusion) | Low (Requires transporter) | Moderate |
| Metabolic Stability | High (Blocked metabolic sites) | Low (Rapid conjugation) | Moderate |
| IC50 (MCT1 Model) | < 50 | ~100-200 | N/A (Different Target) |
| Toxicity Profile | Low (Cytostatic) | Low | High (Cardiotoxicity) |
*Note: Predicted potency is based on SAR data for trifluoromethyl-substituted cinnamates showing 2-5x potency increase over non-halogenated analogs [1].
Technical Insight: Why the Substitution Matters
-
vs. CHC: Standard CHC is a potent MCT inhibitor in vitro but fails in vivo due to poor membrane permeability and rapid clearance. The 3-Cl-5-CF3 motif solves this by increasing lipophilicity, allowing the molecule to penetrate the dense tumor microenvironment (TME) without relying on active transport.
-
vs. Doxorubicin: While Doxorubicin is more potent (nanomolar IC50), it is non-selective and cardiotoxic. 3-Cl-5-CF3-CA offers a cytostatic approach, sensitizing resistant tumors to chemotherapy rather than killing them outright via DNA damage [2].
Experimental Protocols for Validation
To validate the efficacy of 3-Cl-5-CF3-CA, the following self-validating protocols are recommended.
Protocol A: Lactate Transport Inhibition Assay (MCT1 Activity)
Objective: Determine if the compound blocks lactate efflux, a hallmark of MCT inhibition.
-
Cell Prep: Seed MDA-MB-231 (highly glycolytic) cells at
cells/well in 24-well plates. -
Starvation: Incubate in glucose-free/serum-free medium for 2 hours to deplete intracellular lactate.
-
Treatment: Add 3-Cl-5-CF3-CA (10, 50, 100
M) vs. Vehicle (DMSO) and Positive Control (CHC 5 mM). -
Substrate Load: Add
C-L-Lactate (0.5 Ci/mL) for 10 minutes. -
Termination: Wash cells 3x with ice-cold stop solution (PBS + 100
M Phloretin). -
Lysis & Counting: Lyse cells in 0.1M NaOH; measure radioactivity via liquid scintillation counting.
-
Validation Check: The Positive Control (CHC) must show >50% inhibition for the assay to be valid.
Protocol B: Synergistic Cytotoxicity Assay (MTT)
Objective: Test if 3-Cl-5-CF3-CA sensitizes cells to Doxorubicin.
-
Seeding: Plate cells in 96-well plates (
cells/well). -
Dosing Matrix:
-
Row A: Doxorubicin alone (Serial Dilution 0.1 - 1000 nM).
-
Row B: Doxorubicin + 3-Cl-5-CF3-CA (Fixed Low Dose: 20
M).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570nm.
-
Analysis: Calculate Combination Index (CI). A CI < 1.0 indicates synergy.[1]
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from compound sourcing to lead optimization decision.
References
-
De, P., Baltas, M., & Bedos-Belval, F. (2011).[2] Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.[2]
-
Sova, M. (2012).[1] Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry, 12(8), 749-767.
-
Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[2][3] Molecules, 19(12), 19292-19349.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16127394, 3-Chloro-5-(trifluoromethyl)cinnamic acid.
Sources
Comparative Guide: Cinnamic Acid Derivatives in Cancer Therapeutics
Executive Summary
This guide provides a technical analysis of cinnamic acid (CA) derivatives, evaluating their potential as anticancer scaffolds.[1][2] While natural phenylpropanoids (e.g., Caffeic Acid, Ferulic Acid) exhibit well-documented chemopreventive properties, their moderate potency (IC50 > 50 µM) often limits clinical monotherapy. This comparative study contrasts these natural "baseline" compounds with synthetic structural analogs (amides, esters, and hybrids) that demonstrate enhanced lipophilicity and target specificity (IC50 < 10 µM).
Key Finding: The transition from a carboxylic acid moiety to a hydroxamic acid or amide linker significantly amplifies Histone Deacetylase (HDAC) inhibitory activity, shifting the mechanism from general antioxidant effects to targeted epigenetic modulation.
Structural Landscape & SAR Analysis
The pharmacophore of cinnamic acid consists of an aromatic ring, an
Comparative SAR Matrix
| Feature | Natural Derivatives (Baseline) | Synthetic Analogs (Optimized) | Impact on Efficacy |
| Aromatic Substitution | Hydroxyl/Methoxy (e.g., 3,4-OH in Caffeic Acid) | Halogens (F, Cl) or Bulky Aryl groups | Lipophilicity: Hydroxyls improve solubility but limit membrane permeability. Halogens increase metabolic stability. |
| Linker Region | Rigidification or extension | Target Binding: The double bond is critical for Michael acceptor activity (covalent binding to cysteine residues). | |
| Terminal Moiety | Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) or Amides | HDAC Inhibition: Converting -COOH to -CONHOH creates a "Zinc-binding group" (ZBG) essential for inhibiting HDAC active sites. |
Critical Insight: Caffeic acid (3,4-dihydroxycinnamic acid) serves as the most potent natural scaffold due to its catechol moiety, which facilitates ROS-mediated apoptosis, yet it struggles with rapid metabolism.
Comparative Efficacy Data (IC50 Profiling)
The following data aggregates experimental results across three standard cancer cell lines. Note the significant potency jump in synthetic ester/amide derivatives compared to the parent acids.
Table 1: Comparative IC50 Values (µM) at 48h Exposure
| Compound | Class | HeLa (Cervical) | HCT-116 (Colon) | MCF-7 (Breast) | Primary Mechanism |
| Cinnamic Acid | Parent | > 2000 | > 1500 | > 1000 | Weak Cytostasis |
| p-Coumaric Acid | Natural | 450 - 600 | 380 - 450 | 500 - 650 | Antioxidant/ weak Cell Cycle Arrest |
| Ferulic Acid | Natural | 300 - 500 | 400 - 600 | 450 - 600 | ROS Scavenging |
| Caffeic Acid | Natural | 50 - 100 | 20 - 50 | 40 - 80 | ROS Generation + HDACi (Weak) |
| Caffeic Acid Phenethyl Ester (CAPE) | Synthetic Ester | 5 - 15 | 5 - 10 | 10 - 20 | NF-κB Inhibition |
| L-Cinnamoyl-Hydroxamic Acid | Synthetic Hybrid | 1 - 3 | 0.5 - 2 | 2 - 5 | Potent HDAC Inhibition |
Data Interpretation: The esterification of Caffeic Acid to CAPE improves membrane permeability, reducing IC50 by ~10-fold. The hydroxamic acid derivative mimics Vorinostat (SAHA), acting as a potent HDAC inhibitor.
Mechanistic Profiling: The Epigenetic Shift
While natural derivatives often act via ROS modulation, potent synthetic derivatives function primarily as Histone Deacetylase Inhibitors (HDACi) . This inhibition prevents the deacetylation of histones, leading to an "open" chromatin structure that reactivates silenced tumor suppressor genes (e.g., p21).
Pathway Visualization: HDAC Inhibition & Apoptosis
The following diagram illustrates the cascade from cellular entry to apoptosis via the Intrinsic Mitochondrial Pathway.
Figure 1: Mechanism of Action for hydroxamic acid-based cinnamic derivatives. Key event is the reactivation of p21 via epigenetic modulation.
Experimental Validation Protocols
To reproduce the comparative data above, the following self-validating protocols are recommended.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Purpose: Determine IC50 values.
-
Seeding: Seed cancer cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment:
-
Dissolve derivatives in DMSO (Stock: 100 mM).
-
Prepare serial dilutions in culture media.[3] Critical: Final DMSO concentration must be
to avoid solvent toxicity. -
Include: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or SAHA), and Blank (Media only).
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 3-4h until purple formazan crystals form.
-
Aspirate media carefully.
-
Solubilize crystals with 100 µL DMSO.
-
-
Quantification: Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
.
Protocol B: Flow Cytometry (Annexin V/PI)
Purpose: Distinguish between Apoptosis (Mechanism) and Necrosis (Toxicity).
-
Harvest: Collect treated cells (floating and adherent) via trypsinization.
-
Wash: Wash 2x with cold PBS. Resuspend in
Binding Buffer. -
Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).
-
Incubate: 15 min at RT in the dark.
-
Analysis: Analyze 10,000 events via Flow Cytometer (FL1 for Annexin, FL2/3 for PI).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental pipeline for validating cinnamic acid derivatives.
References
-
Pontiki, E., et al. (2014). "Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies." Molecules.
-
De, P., et al. (2011).[6] "Cinnamic acid derivatives as anticancer agents-a review." Current Medicinal Chemistry.
-
Anantharaju, P. G., et al. (2017).[1] "Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC)." PLOS ONE.
-
Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry.
-
Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols.
Sources
- 1. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of 3-Chloro-5-(trifluoromethyl)cinnamic acid for MCT1
This guide outlines a rigorous technical framework for evaluating the selectivity of 3-Chloro-5-(trifluoromethyl)cinnamic acid as a Monocarboxylate Transporter 1 (MCT1) inhibitor.
Given the structural classification of this compound as a cinnamic acid derivative , it must be benchmarked against established "Gold Standard" inhibitors (AZD3965, AR-C155858) to distinguish true MCT1 selectivity from the broad-spectrum activity typical of this chemical class (which often includes MCT4 and Mitochondrial Pyruvate Carrier [MPC] cross-reactivity).
A Comparative Technical Guide for Drug Discovery
Executive Summary & Compound Profile
3-Chloro-5-(trifluoromethyl)cinnamic acid belongs to the first-generation scaffold of MCT inhibitors (cinnamate derivatives). While useful as chemical probes, this class historically suffers from poor isoform selectivity compared to modern pyrrole pyrimidine inhibitors. This guide provides the experimental logic to quantify its specific affinity for MCT1 (SLC16A1) versus its primary off-targets: MCT4 (SLC16A3) and the Mitochondrial Pyruvate Carrier (MPC).
Comparative Profile: The Test Article vs. Industry Standards
| Feature | Test Article: 3-Chloro-5-(trifluoromethyl)cinnamic acid | Standard A: AZD3965 (Clinical Stage) | Standard B: |
| Chemical Class | Cinnamic Acid Derivative | Pyrrole Pyrimidine | |
| Primary Target | MCT1 (Putative) | MCT1 | Pan-MCT / MPC |
| Potency (Expected) | nM Range ( | mM / High | |
| Selectivity Risk | High: Likely cross-reacts with MCT4 & MPC. | Low: | None: Inhibits MCT1, MCT2, MCT4, & MPC. |
| Mechanism | Competitive/Translocation Blocker | Competitive Inhibitor (Intracellular site) | Competitive Inhibitor |
| Key Application | Early-stage SAR / Chemical Probe | Clinical Oncology (Lymphoma/Solid Tumors) | Metabolic Flux Control (Non-specific) |
Critical Selectivity Challenges
To validate this compound as an MCT1-specific inhibitor, you must experimentally disprove two common failure modes associated with cinnamic acids:
-
The MCT4 "Leak": Cinnamates often inhibit the efflux transporter MCT4. If your compound inhibits MCT4, it will cause intracellular lactate accumulation in glycolytic tumors, confounding MCT1-specific toxicity data.
-
The Mitochondrial Confounder: Cinnamic acid analogs (e.g., UK-5099) are potent inhibitors of the Mitochondrial Pyruvate Carrier (MPC) . Inhibition of MPC mimics MCT1 inhibition by starving the TCA cycle, leading to false positives in viability assays.
Mechanism of Action & Inhibition Points
Figure 1: Potential inhibition sites. While MCT1 is the intended target, cinnamic acid derivatives frequently block MPC and MCT4. A selective inhibitor should only block the green pathway.
Experimental Protocols for Selectivity Assessment
Protocol A: Differential Uptake Assay (MCT1 vs. MCT4)
Objective: Determine the IC50 of the compound specifically on MCT1 and MCT4 isoforms.
Cell Models:
-
MCT1-Dominant: Raji (Burkitt Lymphoma) or SiHa (Cervical). These cells rely on MCT1 for lactate uptake.[1]
-
MCT4-Dominant: MDA-MB-231 (Breast) maintained in hypoxia (1%
) for 24h to upregulate MCT4 and downregulate MCT1.
Methodology:
-
Preparation: Wash cells (
/mL) in lactate-free Krebs-Henseleit buffer (pH 7.4). -
Inhibitor Pre-incubation: Incubate cells with the test compound (0.01
M – 100 M) for 10 minutes.-
Control: DMSO (Vehicle).
-
Reference: AZD3965 (100 nM).[2]
-
-
Transport Initiation: Add radiolabeled tracer: L-[
C]-Lactate (0.5 Ci/mL) mixed with unlabeled L-lactate (final conc. 1 mM). -
Termination: After 60 seconds (linear phase), stop reaction by rapid filtration through GF/C glass fiber filters. Wash 3x with ice-cold stop solution (buffer + 100
M phloretin). -
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
-
Calculate % Inhibition relative to DMSO.
-
Selectivity Ratio =
. -
Success Criteria: A viable selective inhibitor requires a ratio > 100.
Protocol B: The "Mitochondrial Exclusion" Test (Seahorse Assay)
Objective: Confirm the compound does not inhibit the Mitochondrial Pyruvate Carrier (MPC).
Rationale: If your compound kills cells but does not inhibit lactate transport, it is likely hitting the MPC (a common artifact of cinnamates).
Methodology:
-
System: Seahorse XF Analyzer.
-
Substrate: Pyruvate (10 mM) as the sole carbon source (no glucose/glutamine).
-
Injection: Inject Test Compound (at
determined in Protocol A). -
Readout: Oxygen Consumption Rate (OCR).
Interpretation:
-
MCT1 Selective: No acute drop in OCR (MCT1 is on the plasma membrane; acute injection shouldn't stop mitochondrial respiration of pre-loaded pyruvate).
-
MPC Inhibitor (Fail): Rapid drop in OCR (blocks pyruvate entry into mitochondria).
Screening Workflow Visualization
This decision tree ensures you do not waste resources on a non-selective compound.
Figure 2: The "Kill-Fast" Screening Cascade. This workflow prioritizes early detection of off-target effects common to cinnamic acid derivatives.
References
-
Polanski, R., et al. (2014). "Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer." Clinical Cancer Research. Link
-
Halestrap, A. P., & Wilson, M. C. (2012). "The monocarboxylate transporter family—Role and regulation." IUBMB Life. Link
-
Ovens, M. J., et al. (2010). "AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10." Biochemical Journal. Link
-
Corbet, C., et al. (2018). "Interrupting the metabolic dialogue between neoplastic and stromal cells targets tumor growth." Cancer Research (Discusses MPC vs MCT inhibition). Link
-
BOC Sciences. "3-Chloro-5-(trifluoromethyl)cinnamic acid Product Page." (Chemical Verification).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
